molecular formula C2BrN3O2S B1314983 2-Bromo-5-nitro-1,3,4-thiadiazole CAS No. 22758-10-7

2-Bromo-5-nitro-1,3,4-thiadiazole

Cat. No.: B1314983
CAS No.: 22758-10-7
M. Wt: 210.01 g/mol
InChI Key: MMLSYAVGEQIGQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-nitro-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C2BrN3O2S and its molecular weight is 210.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-5-nitro-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2BrN3O2S/c3-1-4-5-2(9-1)6(7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLSYAVGEQIGQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(S1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480481
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22758-10-7
Record name 2-BROMO-5-NITRO-1,3,4-THIADIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 22758-10-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-known pharmacophore present in a variety of biologically active molecules, exhibiting a broad range of therapeutic properties including antimicrobial and anticancer effects. The introduction of a nitro group, a strong electron-withdrawing moiety, and a bromine atom can significantly influence the compound's physicochemical properties and biological activity, making it a valuable subject for research and drug development.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, the following table summarizes available and predicted physicochemical properties.

PropertyValueSource
CAS Number 22758-10-7[1][2]
Molecular Formula C₂HBr₂N₃O₂SCalculated
Molecular Weight 225.99 g/mol Calculated
Boiling Point 367°CPredicted
Density 2.248 g/cm³Predicted
Flash Point 176°CPredicted
Storage Temperature 2-8°C, under inert gasSupplier Data

Synthesis of this compound

The synthesis of this compound can be achieved from 2-amino-5-bromo-1,3,4-thiadiazole via a Sandmeyer-type reaction. This common transformation in aromatic chemistry allows for the conversion of an amino group to a nitro group via a diazonium salt intermediate.[3][4]

Experimental Protocol: A Representative Sandmeyer-type Nitration

Disclaimer: The following protocol is a representative procedure adapted from similar Sandmeyer reactions on heterocyclic amines and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-amino-5-bromo-1,3,4-thiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr) - as a potential catalyst

  • Sodium Bromide (NaBr)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice-salt bath.

    • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture for an additional 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide and sodium bromide in water. Cool this solution to 0-5°C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Synthetic Workflow Diagram

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_purification Work-up & Purification A 2-amino-5-bromo- 1,3,4-thiadiazole B H₂SO₄, NaNO₂ 0-5°C A->B Reactants C Diazonium Salt Intermediate B->C Forms D CuBr, NaBr 0-5°C C->D Reacts with E 2-Bromo-5-nitro- 1,3,4-thiadiazole D->E Yields F Extraction (Dichloromethane) E->F G Washing (Water, NaHCO₃, Brine) F->G H Drying & Concentration G->H I Purification (Chromatography/Recrystallization) H->I J Pure Product I->J

Synthetic Workflow for this compound

Potential Applications in Drug Development

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of a nitro group often enhances the antimicrobial and anticancer properties of heterocyclic compounds.

Antimicrobial Activity

Table of Representative Antimicrobial Activity of Related 1,3,4-Thiadiazole Derivatives:

Compound StructureTarget OrganismMIC (µg/mL)Reference
2-(5-nitro-2-furyl)-5-(n-butylthio)-1,3,4-thiadiazoleStaphylococcus aureus>100[5]
2-(5-nitro-2-thienyl)-5-(n-butylthio)-1,3,4-thiadiazoleStaphylococcus aureus50[5]
2-amino-5-(p-chlorophenyl)-1,3,4-thiadiazoleStaphylococcus aureus20-28[7]
2-amino-5-(p-fluorophenyl)-1,3,4-thiadiazoleBacillus subtilis20-28[7]
Anticancer Activity

The 1,3,4-thiadiazole scaffold is also a prominent feature in the design of novel anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][8] The electron-deficient nature of the nitro-substituted thiadiazole ring may facilitate interactions with biological targets.

Table of Representative Anticancer Activity of Related 1,3,4-Thiadiazole Derivatives:

Compound StructureCell LineIC₅₀ (µM)Reference
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung Carcinoma)-
2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoleA549 (Lung Carcinoma)-
5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e)HeLa (Cervical Carcinoma)0.70[4]
5-Aryl-4-(5-substituted-2,4-dihydroxyphenyl)-1,2,3-thiadiazole derivative (3e)U2OS (Osteosarcoma)0.69[4]
Proposed Signaling Pathway for Anticancer Activity

Based on the known mechanisms of action for thiadiazole derivatives, a potential signaling pathway for the anticancer activity of this compound could involve the inhibition of key cellular processes leading to apoptosis.

G cluster_pathway Proposed Anticancer Signaling Pathway A 2-Bromo-5-nitro- 1,3,4-thiadiazole B Microtubule Dynamics A->B Inhibits C Protein Kinase (e.g., Tyrosine Kinase) A->C Inhibits D Disruption of Mitotic Spindle B->D E Inhibition of Proliferation Signals C->E F Cell Cycle Arrest (G2/M Phase) D->F E->F G Induction of Apoptosis F->G

Proposed Mechanism of Anticancer Action

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the broader class of nitro-substituted 1,3,4-thiadiazoles has demonstrated significant potential as both antimicrobial and anticancer agents. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this particular compound, which could lead to the development of new and effective drugs.

References

An In-depth Technical Guide to the Molecular Structure of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a five-membered 1,3,4-thiadiazole ring substituted with a bromine atom and a nitro group. The presence of these functional groups significantly influences the molecule's chemical reactivity and potential biological activity.

Chemical Identifiers and Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 22758-10-7[1]
Chemical Formula C₂BrN₃O₂S[1]
Molecular Weight 210.01 g/mol [2]
SMILES O=--INVALID-LINK--[O-][1]
InChI Key Not available
Appearance Solid (predicted)
Melting Point 102-103℃[2]
Boiling Point 367℃[3]
Density 2.248 g/cm³[2]
Flash Point 176℃[2]
Refractive Index 1.674[2]
Molecular Visualization

The 2D chemical structure of this compound is depicted below, illustrating the arrangement of its constituent atoms and functional groups.

Caption: 2D molecular structure of this compound.

Synthesis and Experimental Protocols

Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole (Precursor)

A general procedure for the bromination of 2-amino-1,3,4-thiadiazole is as follows:

Materials:

  • 2-amino-1,3,4-thiadiazole

  • Methanol

  • Sodium bicarbonate

  • Bromine

  • Dichloromethane

  • Ether

Procedure:

  • Dissolve 2-amino-1,3,4-thiadiazole in methanol in a reaction flask.[5]

  • Sequentially add sodium bicarbonate and bromine to the solution.[5]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).[5]

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[5]

  • The crude product can be purified by grinding with a methanol-ether solvent mixture or by column chromatography using a dichloromethane-methanol eluent system.[5]

Proposed Synthesis of this compound

The conversion of the amino group in 2-amino-5-bromo-1,3,4-thiadiazole to a nitro group can be conceptually approached via a Sandmeyer-type reaction. A plausible, though currently unreferenced, workflow is proposed below.

synthesis_workflow Proposed Synthesis Workflow cluster_synthesis Synthesis of this compound start 2-Amino-5-bromo-1,3,4-thiadiazole diazotization Diazotization (e.g., NaNO2, HBF4) start->diazotization diazonium_salt Thiadiazole Diazonium Salt Intermediate diazotization->diazonium_salt nitration Nitration (e.g., NaNO2, Cu catalyst) diazonium_salt->nitration product This compound nitration->product purification Purification (e.g., Recrystallization, Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Proposed synthetic workflow for this compound.

Structural Characterization Workflow

Due to the lack of specific experimental data for this compound in the current literature, a general workflow for its comprehensive structural and functional characterization is proposed. This workflow is essential for confirming the identity, purity, and potential biological activity of the synthesized compound.

characterization_workflow Characterization Workflow cluster_characterization Structural and Functional Characterization synthesis Synthesized Compound spectroscopy Spectroscopic Analysis (NMR, IR, Mass Spectrometry) synthesis->spectroscopy crystallography X-ray Crystallography synthesis->crystallography purity Purity Assessment (HPLC, Elemental Analysis) synthesis->purity data_analysis Data Analysis and Structure Elucidation spectroscopy->data_analysis crystallography->data_analysis purity->data_analysis biological_screening Biological Activity Screening (e.g., Antimicrobial, Cytotoxicity Assays) report Comprehensive Report biological_screening->report data_analysis->biological_screening data_analysis->report

Caption: A logical workflow for the characterization of this compound.

Spectroscopic and Chromatographic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be critical for confirming the molecular structure. Due to the absence of protons on the thiadiazole ring, ¹H NMR would primarily be used to confirm the absence of starting material and the purity of the final compound. ¹³C NMR would be more informative, showing distinct signals for the two carbons of the thiadiazole ring, influenced by the bromine and nitro substituents.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups, particularly the strong asymmetric and symmetric stretches of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively) and the C=N and N-N stretching vibrations of the thiadiazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique to assess the purity of the synthesized compound.

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This technique would definitively establish the connectivity of the atoms and the planarity of the thiadiazole ring.

Potential Applications and Future Research

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] The presence of a nitro group, a common pharmacophore in antimicrobial agents, suggests that this compound could be a candidate for biological screening.[8]

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough structural characterization as outlined above. Subsequently, in vitro and in vivo studies could be conducted to explore its potential as a therapeutic agent. The reactivity of the bromo substituent could also be exploited for further chemical modifications to generate a library of related compounds for structure-activity relationship (SAR) studies.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic pathway for 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing from the readily available precursor, 2-amino-1,3,4-thiadiazole. The key transformations include the bromination of the thiadiazole ring and a subsequent Sandmeyer-type reaction to introduce the nitro group. This guide presents detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of this compound is accomplished through a two-step sequence. The first step involves the bromination of 2-amino-1,3,4-thiadiazole to yield 2-amino-5-bromo-1,3,4-thiadiazole. In the second step, the amino group of 2-amino-5-bromo-1,3,4-thiadiazole is converted to a diazonium salt, which is then substituted by a nitro group in a Sandmeyer-type reaction.

Diagram of the Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Diazotization and Nitration 2-amino-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole 2-amino-5-bromo-1,3,4-thiadiazole 2-amino-5-bromo-1,3,4-thiadiazole 2-amino-1,3,4-thiadiazole->2-amino-5-bromo-1,3,4-thiadiazole Br2, Oxidant, Acid Solution 2-amino-5-bromo-1,3,4-thiadiazole_2 2-amino-5-bromo-1,3,4-thiadiazole This compound This compound 2-amino-5-bromo-1,3,4-thiadiazole_2->this compound 1. NaNO2, HCl 2. Cu powder

Caption: Overall synthesis scheme for this compound.

II. Quantitative Data Summary

The following table summarizes the key quantitative data for the second step of the synthesis, the conversion of 2-amino-5-bromo-1,3,4-thiadiazole to this compound.[1]

ParameterValue
Starting Material5-Bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol)
Reagent 1Sodium Nitrite (NaNO2) (116 g, 1.68 mol)
Reagent 2Copper metal powder (72 g, 1.12 mol)
Acid4 M aq. HCl (120 mL) and conc. HCl (1.2 mL)
SolventWater (1200 mL)
Reaction TemperatureRoom Temperature (20 °C)
Reaction Time3 hours
Product2-Bromo-5-nitro-[2][3][4]thiadiazole
Yield48% (57 g, 88% purity by HPLC)

III. Experimental Protocols

Step 1: Synthesis of 2-amino-5-bromo-1,3,4-thiadiazole

A general method for the bromination of 2-amino-1,3,4-thiadiazole involves dissolving it in an acidic solution, followed by the addition of bromine in the presence of an oxidizing agent.[5]

  • Pretreatment: 2-amino-1,3,4-thiadiazole is dissolved in an aqueous acid solution (e.g., hydrochloric acid).

  • Reaction: The solution is cooled, and bromine is added dropwise, followed by the addition of an oxidant (e.g., sodium hypochlorite, hydrogen peroxide). The reaction is typically stirred at a controlled temperature (e.g., 15-30 °C).

  • Work-up and Purification: The reaction mixture is neutralized with a base (e.g., NaOH) to precipitate the product. The solid is then filtered, washed with water, and dried to afford 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Synthesis of this compound [1]

This procedure details the conversion of 2-amino-5-bromo-1,3,4-thiadiazole to the final product.

  • Reaction Setup: To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated hydrochloric acid.

  • Addition of Starting Material: In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) in 4 M aqueous hydrochloric acid (120 mL) to dissolve. Add this solution portionwise to the stirred reaction mixture.

  • Reaction: Stir the mixture at room temperature for 3 hours.

  • Isolation and Purification: A yellow solid will precipitate. Filter the solid and wash it with water. Dissolve the crude solid in diethyl ether, filter to remove any insoluble impurities, and concentrate the filtrate in vacuo. This yields 2-bromo-5-nitro-[2][3][4]thiadiazole (57 g, 48% yield, 88% purity by HPLC).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare NaNO2 solution in water B Add Cu powder and conc. HCl A->B D Add thiadiazole solution to NaNO2/Cu mixture B->D C Dissolve 2-amino-5-bromo- 1,3,4-thiadiazole in 4M HCl C->D E Stir at room temperature for 3 hours D->E F Filter precipitated yellow solid E->F G Wash solid with water F->G H Dissolve solid in diethyl ether G->H I Filter ether solution H->I J Concentrate filtrate in vacuo I->J K Obtain 2-Bromo-5-nitro- 1,3,4-thiadiazole J->K

Caption: Step-by-step workflow for the synthesis of this compound.

IV. Reaction Mechanism

The conversion of 2-amino-5-bromo-1,3,4-thiadiazole to this compound proceeds via a Sandmeyer-type reaction. The key steps are:

  • Diazotization: The primary aromatic amine is treated with nitrous acid (formed in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

  • Radical Formation: The copper(I) species, generated from the copper powder, catalyzes the reduction of the diazonium salt to form an aryl radical and nitrogen gas.

  • Substitution: The aryl radical then reacts with a nitro group source, likely formed from the nitrite in the reaction mixture, to yield the final product. The presence of copper is crucial for this transformation.[6][7]

This technical guide provides a foundational understanding for the synthesis of this compound. Researchers are advised to consult the primary literature for further details and to adhere to all laboratory safety protocols.

References

Spectroscopic and Synthetic Profile of 2-Bromo-5-nitro-1,3,4-thiadiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodology for the compound 2-Bromo-5-nitro-1,3,4-thiadiazole. Due to the limited availability of public domain experimental spectral data for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established principles of spectroscopic interpretation for heterocyclic compounds containing similar functional groups. Furthermore, a detailed experimental protocol for its synthesis and subsequent spectroscopic characterization is provided to facilitate further research and application in drug development and materials science.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations based on the analysis of structurally related compounds and established spectroscopic principles.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹³C~165-175SingletCarbon atom of the thiadiazole ring attached to the bromine atom (C-Br). Expected to be significantly deshielded.
¹³C~155-165SingletCarbon atom of the thiadiazole ring attached to the nitro group (C-NO₂). Expected to be deshielded by the electron-withdrawing nitro group.

Note: As there are no protons directly attached to the thiadiazole ring, a ¹H NMR spectrum is not applicable for direct characterization of the core structure.

Table 2: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~1550-1500 & ~1350-1300StrongAsymmetric and symmetric N-O stretching vibrations of the nitro group (NO₂). These are characteristic and strong absorptions.
~1600-1450Medium to WeakC=N stretching vibrations within the 1,3,4-thiadiazole ring.
~1200-1000MediumRing stretching vibrations of the 1,3,4-thiadiazole nucleus.
~700-600Medium to StrongC-Br stretching vibration.
~900-800MediumC-S stretching vibration within the thiadiazole ring.
Table 3: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
[M]⁺ & [M+2]⁺HighMolecular ion peaks. The presence of a bromine atom will result in two peaks of approximately equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
[M-NO₂]⁺MediumFragment ion resulting from the loss of the nitro group.
[M-Br]⁺MediumFragment ion resulting from the loss of the bromine atom.
[C₂N₂S]⁺MediumFragment corresponding to the thiadiazole ring after loss of substituents.

Experimental Protocols

The following sections detail the proposed experimental procedures for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This synthesis is a two-step process starting from the commercially available 2-amino-1,3,4-thiadiazole.

Step 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-amino-1,3,4-thiadiazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a mixture of acetic acid and water.

  • Bromination: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of bromine (1.1 eq) in the same solvent dropwise with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by pouring the mixture into a beaker of ice-cold water. Neutralize the solution carefully with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Step 2: Nitration of 2-Amino-5-bromo-1,3,4-thiadiazole to yield this compound

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add fuming nitric acid (a significant excess) and cool it to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add the synthesized 2-amino-5-bromo-1,3,4-thiadiazole (1.0 eq) portion-wise to the cold fuming nitric acid, ensuring the temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation and Purification: The solid precipitate of this compound is collected by vacuum filtration, washed with copious amounts of cold water until the washings are neutral, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • ¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Two signals are expected in the aromatic region corresponding to the two carbon atoms of the thiadiazole ring.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid product or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum, paying close attention to the molecular ion region to confirm the molecular weight and the isotopic pattern of bromine.

Workflow Visualization

The following diagram illustrates the logical workflow from the synthesis to the full spectroscopic characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start 2-Amino-1,3,4-thiadiazole step1 Bromination start->step1 intermediate 2-Amino-5-bromo-1,3,4-thiadiazole step1->intermediate step2 Nitration intermediate->step2 product This compound step2->product nmr NMR Spectroscopy (¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: Synthetic and Characterization Workflow.

Conclusion

This technical guide provides a foundational understanding of the predicted spectral properties of this compound and a clear, actionable protocol for its synthesis and characterization. The provided information is intended to serve as a valuable resource for researchers in medicinal chemistry and related fields, enabling the exploration of this compound's potential applications. The lack of published experimental data highlights an opportunity for further research to validate the predicted data and expand the chemical knowledge base.

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2-Bromo-5-nitro-1,3,4-thiadiazole. Due to the limited publicly available quantitative data for this specific compound, this guide also includes detailed, generalized experimental protocols for determining these crucial physicochemical properties, along with a discussion of the expected behavior based on related chemical structures.

Core Concepts: Solubility and Stability

The solubility and stability of a compound are fundamental physicochemical properties that are critical in the fields of chemical research and drug development.

Solubility dictates the ability of a compound to dissolve in a solvent to form a homogeneous solution. This property is paramount for:

  • Reaction kinetics: In synthetic chemistry, the solubility of reactants in a solvent system governs the reaction rate and efficiency.

  • Purification: Techniques like recrystallization are dependent on the differential solubility of a compound and its impurities in various solvents.

  • Biological Assays: For in vitro and in vivo studies, the compound must be dissolved in a biocompatible solvent to ensure accurate and reproducible results.

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and the choice of drug delivery system.

Stability refers to the ability of a compound to resist chemical change or degradation over time under various environmental conditions. Key factors influencing stability include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • pH: The acidity or basicity of a solution can catalyze hydrolysis or other degradation pathways.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation.

  • Oxidizing and Reducing Agents: The presence of these agents can lead to the chemical transformation of the compound.

A thorough understanding and characterization of a compound's stability are essential for determining its shelf-life, appropriate storage conditions, and potential degradation products, which is a regulatory requirement in drug development.

Physicochemical Properties of this compound

Currently, there is a limited amount of publicly available quantitative data on the solubility and stability of this compound. The available physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂BrN₃O₂S[1][2]
Molecular Weight 210.01 g/mol [2]
Appearance Light yellow to yellow solid[3]
Boiling Point 367 °C
Density 2.248 g/cm³
Flash Point 176 °C
Storage Temperature 2-8°C, under inert gas (Nitrogen or Argon)

Note: The recommendation for refrigerated storage under an inert atmosphere suggests that the compound may be sensitive to temperature, oxygen, and/or moisture.

Solubility Profile

Qualitative Solubility Assessment
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation. b. Tightly seal the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. b. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium solubility is reached.

  • Sample Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. b. Carefully withdraw an aliquot of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the samples at a high speed and then take the supernatant. c. Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: a. Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. b. Prepare a calibration curve using standard solutions of this compound of known concentrations. c. Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility: a. Calculate the original concentration in the saturated solution by taking the dilution factor into account. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

G Workflow for Solubility Determination A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-72h) A->B Shake C Separate solid and liquid phases (Centrifugation) B->C D Withdraw and dilute supernatant C->D E Quantify concentration (e.g., HPLC, UV-Vis) D->E F Calculate solubility E->F G Workflow for Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis A Acidic Hydrolysis (HCl) F Sample at time points A->F B Basic Hydrolysis (NaOH) B->F C Oxidative Degradation (H₂O₂) C->F D Thermal Degradation (Heat) D->F E Photostability (Light) E->F G Neutralize & Dilute F->G H Analyze by Stability-Indicating HPLC-PDA/MS G->H I Quantify Degradation & Identify Degradants H->I G Factors Affecting Stability of this compound cluster_compound Compound Properties cluster_environment Environmental Factors A Thiadiazole Ring (Electron Deficient) H Degradation A->H B Nitro Group (Strongly Electron-Withdrawing) B->H C C-Br Bond (Potential Leaving Group) C->H D High Temperature D->H E Extreme pH (Strong Acid/Base) E->H F UV/Visible Light F->H G Oxidizing/Reducing Agents G->H

References

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-5-nitro-1,3,4-thiadiazole (CAS No. 22758-10-7) is publicly available. The following information is extrapolated from the safety data of structurally similar compounds, including 2-Amino-5-bromo-1,3,4-thiadiazole, 5-Bromo-5-nitro-1,3-dioxane, and 2-Bromo-2-nitro-1,3-propanediol. This guide is intended for use by trained professionals and a thorough risk assessment should be conducted before handling this chemical.

Hazard Identification and Classification

Due to the presence of both a nitro and a bromo functional group on a thiadiazole ring, this compound is anticipated to be a hazardous substance. The primary hazards are likely to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Reactivity: Nitro compounds can be energetic and may have explosive properties. It may be incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity - single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text
alt text

Physical and Chemical Properties

Limited specific data is available for this compound.

PropertyValueSource
CAS Number22758-10-7[3]
Molecular FormulaC₂BrN₃O₂S[4]
AppearanceExpected to be a solidInferred
Exposure Controls and Personal Protection

Strict adherence to safety protocols is essential when handling this compound.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles with side shields or a face shield.[2]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]

  • Respiratory Protection: If working outside of a fume hood or if dusts are generated, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Handling and Storage

Safe Handling:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid breathing dust or fumes.[2]

  • Do not eat, drink, or smoke in the work area.[2]

  • Wash hands thoroughly after handling.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE). Avoid breathing dust and contact with the material.

  • Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.

  • Methods for Cleaning Up: Carefully sweep or scoop up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. It should be treated as hazardous waste.

Experimental Protocols

Protocol 1: General Handling and Weighing
  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that the safety shower and eyewash station are operational.

    • Don the appropriate PPE: lab coat, chemical safety goggles, and nitrile gloves.

  • Weighing:

    • Perform all weighing operations within the chemical fume hood.

    • Use a tared, sealed container to minimize exposure.

    • Carefully transfer the desired amount of this compound to the container.

    • Clean any spills on the balance immediately with a damp cloth (if compatible with the chemical's reactivity).

  • Post-Handling:

    • Tightly seal the stock container and return it to its designated storage location.

    • Wipe down the work area in the fume hood.

    • Remove and dispose of gloves properly.

    • Wash hands thoroughly with soap and water.

Protocol 2: Synthesis of this compound

This protocol is adapted from a published synthesis and should be performed with extreme caution by experienced chemists.[5]

  • Reaction Setup:

    • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.

    • Charge the flask with a solution of sodium nitrite in water.

    • Add copper metal powder and a catalytic amount of concentrated hydrochloric acid to the stirred solution.

  • Addition of Starting Material:

    • In a separate beaker, dissolve 5-bromo-1,3,4-thiadiazol-2-amine in 4 M aqueous HCl with warming.

    • Slowly add the dissolved starting material to the reaction mixture portion-wise via the addition funnel.

  • Reaction and Workup:

    • Stir the mixture at room temperature for several hours.

    • Monitor the reaction by an appropriate method (e.g., TLC).

    • Upon completion, filter the precipitated yellow solid and wash it with water.

    • Dissolve the solid in a suitable organic solvent (e.g., ether), filter to remove any insoluble impurities, and concentrate the filtrate in vacuo to obtain the product.

Visualizations

Hazard_Identification_and_Mitigation cluster_hazard Hazard Identification cluster_mitigation Risk Mitigation Chemical 2-Bromo-5-nitro- 1,3,4-thiadiazole Toxicity Acute Toxicity (Oral, Dermal, Inhalation) Chemical->Toxicity Irritation Skin & Eye Irritation Chemical->Irritation Reactivity Potential Reactivity/ Instability Chemical->Reactivity EngControls Engineering Controls (Fume Hood, Eyewash) Toxicity->EngControls Mitigated by PPE Personal Protective Equipment (PPE) Toxicity->PPE Mitigated by Emergency Emergency Preparedness Toxicity->Emergency Addressed by Irritation->PPE Mitigated by Irritation->Emergency Addressed by SafeHandling Safe Handling & Storage Procedures Reactivity->SafeHandling Mitigated by Safe_Handling_Workflow Start Start: Prepare to Handle Chemical Prep 1. Prepare Work Area (Fume Hood, Check Safety Equip.) Start->Prep DonPPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh 3. Weigh/Handle Chemical in Fume Hood DonPPE->Weigh Store 4. Securely Store Chemical Weigh->Store Clean 5. Clean Work Area Store->Clean DoffPPE 6. Doff and Dispose of PPE Clean->DoffPPE Wash 7. Wash Hands Thoroughly DoffPPE->Wash End End Wash->End

References

The Dawn of a Versatile Scaffold: A Technical Guide to the Discovery and History of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as crucial therapeutic agents. This technical guide provides an in-depth exploration of the discovery, historical development, and key applications of 1,3,4-thiadiazole derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.

The Genesis of 1,3,4-Thiadiazole: A Historical Perspective

The journey of the 1,3,4-thiadiazole nucleus began in the late 19th century, a period of explosive growth in the field of organic chemistry. The first description of a 1,3,4-thiadiazole is credited to Emil Fischer in 1882 .[1][2] This discovery was further advanced by the work of M. Busch and his colleagues , who significantly contributed to the understanding and synthesis of this heterocyclic system.[2] The development of 1,3,4-thiadiazole chemistry is intrinsically linked to the discovery of hydrazines.[3]

The early 20th century witnessed the burgeoning of medicinal chemistry, and with it, the exploration of the biological potential of synthetic compounds. The advent of sulfonamide drugs marked a turning point, and the structural similarities between the sulfonamide group and the 1,3,4-thiadiazole ring spurred further investigation into its therapeutic applications.

Early Synthetic Methodologies

The foundational syntheses of 1,3,4-thiadiazoles typically involved the cyclization of thiosemicarbazide or its derivatives. A common and enduring method is the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent, such as concentrated sulfuric acid or phosphorus oxychloride.[3][4] Another early approach involved the oxidative cyclization of thiosemicarbazones.

Historical Analytical Techniques

In the late 19th and early 20th centuries, the characterization of newly synthesized organic compounds relied on a limited set of analytical techniques. These primarily included:

  • Elemental Analysis: Determination of the empirical formula by measuring the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur).

  • Melting Point Determination: A crucial indicator of purity for solid compounds.

  • Boiling Point Determination: Used for the characterization of liquid compounds.

  • Classical Qualitative Tests: Colorimetric reactions to identify the presence of specific functional groups.

Modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are now standard for structural elucidation, were not available to the early pioneers in this field. Their ability to correctly identify these novel heterocyclic structures is a testament to their meticulous experimental work and deductive reasoning.

Evolution of Synthetic Protocols

While the fundamental principles of 1,3,4-thiadiazole synthesis remain, methodologies have evolved to improve yields, purity, and the diversity of accessible derivatives. Modern approaches often employ milder reagents and conditions, and a wider array of starting materials.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

A prevalent and versatile method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide using a dehydrating agent. The following is a representative modern protocol.

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid R-COOH Carboxylic Acid Thiadiazole R-C-N=N-C-NH2  |   |  S 2-Amino-5-substituted-1,3,4-thiadiazole Carboxylic_Acid->Thiadiazole Thiosemicarbazide H2N-NH-CS-NH2 Thiosemicarbazide Thiosemicarbazide->Thiadiazole Dehydrating_Agent POCl3 or conc. H2SO4 Dehydrating Agent Dehydrating_Agent->Thiadiazole G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Purines Purines, Thymidine, Amino Acids THF->Purines DNA_RNA DNA, RNA, Protein Synthesis Purines->DNA_RNA Sulfamethizole Sulfamethizole Sulfamethizole->DHPS Inhibits G cluster_eye Eye (Ciliary Body) cluster_kidney Kidney (Proximal Tubule) CO2_H2O CO2 + H2O CA Carbonic Anhydrase CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 Aqueous_Humor Reduced Aqueous Humor Production CA->Aqueous_Humor Bicarb_Excretion Increased Bicarbonate Excretion CA->Bicarb_Excretion HCO3_H HCO3- + H+ H2CO3->HCO3_H Acetazolamide Acetazolamide/ Methazolamide Acetazolamide->CA Inhibits IOP Decreased Intraocular Pressure Aqueous_Humor->IOP Diuresis Diuresis Bicarb_Excretion->Diuresis G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src_Abl c-Src / Abl Kinase Receptor->Src_Abl Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Src_Abl->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibits Thiadiazole_Inhibitor 1,3,4-Thiadiazole Kinase Inhibitor Thiadiazole_Inhibitor->Src_Abl Inhibits

References

Theoretical Studies on 2-Bromo-5-nitro-1,3,4-thiadiazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide supplements known information with data from closely related analogs and established principles in organic synthesis and pharmacological screening.

Chemical Properties and Data

This compound is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, with a bromine and a nitro group as substituents. These functional groups are expected to significantly influence its chemical reactivity and biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22758-10-7[1]
Molecular Formula C₂BrN₃O₂S[2]
Molecular Weight 210.01 g/mol [2]
Melting Point 102-103 °C[2]
Boiling Point 367 °C (Predicted)[2]
Density 2.248 g/cm³ (Predicted)[2]
XLogP3 1.6[2]
Topological Polar Surface Area 99.8 Ų[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction with a nitrite source.[3]

Proposed Synthesis of this compound

The following is a detailed, generalized protocol for the synthesis of this compound from its amino precursor.

Materials:

  • 2-Amino-5-bromo-1,3,4-thiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr) - as a potential catalyst, though not always necessary

  • Hydrobromic Acid (HBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in concentrated sulfuric acid at 0-5 °C with constant stirring.

    • Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Nitration (Sandmeyer-type reaction):

    • In a separate flask, prepare a solution of sodium nitrite in water, also cooled to 0-5 °C.

    • Slowly add the diazonium salt solution to the cold sodium nitrite solution with vigorous stirring. The addition should be controlled to keep the temperature below 10 °C.

    • Allow the reaction mixture to stir at low temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound 2-Amino-5-bromo-1,3,4-thiadiazole 2-Amino-5-bromo-1,3,4-thiadiazole Diazonium Salt Intermediate Diazonium Salt Intermediate 2-Amino-5-bromo-1,3,4-thiadiazole->Diazonium Salt Intermediate 1. H₂SO₄, NaNO₂ 2. 0-5 °C Crude Product Crude Product Diazonium Salt Intermediate->Crude Product 1. NaNO₂, H₂O 2. 0-10 °C Pure Product Pure Product Crude Product->Pure Product Column Chromatography Biological_Screening_Workflow cluster_screening Biological Activity Screening Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Initial evaluation (e.g., MIC, cytotoxicity) Secondary Assays Secondary Assays Primary Screening->Secondary Assays Active compounds In Vivo Studies In Vivo Studies Secondary Assays->In Vivo Studies Promising candidates (e.g., mechanism of action) Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization Efficacious and safe compounds

References

Methodological & Application

Application Notes and Protocols for 2-Bromo-5-nitro-1,3,4-thiadiazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-Bromo-5-nitro-1,3,4-thiadiazole as a key intermediate in the synthesis of novel therapeutic agents. The protocols outlined below are based on established methodologies for the broader class of 1,3,4-thiadiazole derivatives, which have shown significant promise in various pharmacological areas.

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1][2][3] The introduction of a nitro group can enhance the biological activity, particularly in the antimicrobial and anticancer domains.[4][5][6] this compound serves as a valuable starting material for the synthesis of diverse derivatives through nucleophilic substitution of the bromo group, allowing for the introduction of various functional moieties to explore structure-activity relationships (SAR).

I. Synthesis Protocols

The following protocols describe the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives, a common class of compounds synthesized from precursors like this compound.

Protocol 1: General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

This protocol outlines the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid, a common method for creating the thiadiazole ring.[7][8]

Materials:

  • Thiosemicarbazide

  • Substituted carboxylic acid (e.g., 3-nitrobenzoic acid)

  • Concentrated sulfuric acid or phosphorus pentachloride[7][8]

  • Ethanol

  • Sodium carbonate solution (5%)

  • Dimethylformamide (DMF)

  • Water

Procedure:

  • In a round-bottom flask, add equimolar amounts of thiosemicarbazide and the desired substituted carboxylic acid.

  • Slowly add concentrated sulfuric acid or phosphorus pentachloride as a catalyst, with cooling.[7][8]

  • Reflux the mixture for several hours (typically 4-7 hours).[7]

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the mixture with a 5% sodium carbonate solution to a pH of 8.[8]

  • Filter the resulting precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system, such as a DMF/water mixture, to obtain the purified 2-amino-5-substituted-1,3,4-thiadiazole.[8]

Workflow for Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Thiosemicarbazide Thiosemicarbazide Cyclization Cyclization (H2SO4 or PCl5) Thiosemicarbazide->Cyclization Carboxylic_Acid Substituted Carboxylic Acid Carboxylic_Acid->Cyclization Neutralization Neutralization (Na2CO3) Cyclization->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product 2-Amino-5-substituted -1,3,4-thiadiazole Recrystallization->Final_Product

Caption: A generalized workflow for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazole derivatives.

II. Biological Activity Assays

The synthesized 1,3,4-thiadiazole derivatives can be screened for various biological activities. Protocols for antimicrobial and anticancer assays are provided below.

Protocol 2: In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.[5]

Materials:

  • Synthesized thiadiazole compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Nutrient agar plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare a stock solution of the synthesized compounds in DMSO (e.g., 1 mg/mL).

  • Prepare nutrient agar plates and allow them to solidify.

  • Spread a standardized inoculum of the test bacterial strain onto the surface of the agar plates.

  • Create wells in the agar plates using a sterile cork borer.

  • Add a defined volume (e.g., 100 µL) of the compound stock solution into each well.

  • Use DMSO as a negative control and a standard antibiotic solution as a positive control.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antibacterial activity.

Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

Materials:

  • Synthesized thiadiazole compounds

  • Cancer cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the compounds.

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT into formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals, resulting in a purple solution.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Quantitative Data

The following table summarizes the reported biological activities of various 1,3,4-thiadiazole derivatives.

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole derivativeDPPH radicalIC5015.9 µg/mL[7]
2-Amino-1,3,4-thiadiazole-dihydropyrimidine hybridsE. coliInhibition ZoneModerate Activity[4][5]
5-Arylamino-1,3,4-thiadiazol-2-yl derivativesS. aureusMIC62.5 µg/mL[5]
5-Substituted-2-amino-1,3,4-thiadiazolesStreptococcus faecalisMIC4-64 µg/mL[9]
5-Substituted-2-amino-1,3,4-thiadiazolesCandida albicansMIC8 µg/mL[9]
5-Substituted-2-amino-1,3,4-thiadiazolesHepG2 cellsIC50-[9]
Nitroimidazole-1,3,4-thiadiazole derivativesHelicobacter pyloriInhibition ZoneSignificant Activity[10]
2-(Nitroaryl)-5-substituted-1,3,4-thiadiazolesTrypanosoma brucei rhodesienseIC50Submicromolar[6]

IV. Potential Mechanism of Action

While the exact mechanisms of action for many 1,3,4-thiadiazole derivatives are still under investigation, some have been shown to target specific enzymes or signaling pathways. For instance, some derivatives act as enzyme inhibitors, targeting proteins like carbonic anhydrase or kinases.[10][11]

Hypothetical Signaling Pathway for Anticancer Activity

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Thiadiazole Nitro-thiadiazole Derivative Thiadiazole->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: A hypothetical signaling pathway illustrating how a nitro-thiadiazole derivative might exert its anticancer effects by inhibiting a key kinase cascade.

These notes and protocols are intended to serve as a starting point for researchers interested in exploring the potential of this compound and its derivatives in drug discovery and development. Further optimization of synthetic routes and biological assays will be necessary for specific applications.

References

Application Notes and Protocols for 2-Bromo-5-nitro-1,3,4-thiadiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential medicinal chemistry applications of 2-Bromo-5-nitro-1,3,4-thiadiazole, including its synthesis and generalized protocols for evaluating its biological activity. Due to limited published data on this specific compound, the application notes are based on the known activities of structurally related 5-nitro-1,3,4-thiadiazole and 2-halo-1,3,4-thiadiazole derivatives.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a nitro group, particularly at the 5-position, is often associated with potent antimicrobial and anticancer effects. The bromo substituent at the 2-position can serve as a versatile synthetic handle for further molecular elaboration, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies. This compound is therefore a promising starting material for the development of novel therapeutic agents.

Synthesis Protocol

A common route for the synthesis of this compound involves the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.[1]

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-5-bromo-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Copper powder

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Diethyl ether

  • Standard laboratory glassware and equipment (beakers, flasks, stir plates, filtration apparatus)

Procedure:

  • In a suitable reaction vessel, prepare a stirred solution of sodium nitrite in water.

  • To this solution, add copper powder followed by a small amount of concentrated HCl.

  • In a separate vessel, dissolve 2-amino-5-bromo-1,3,4-thiadiazole in 4 M aqueous HCl with gentle warming.

  • Add the dissolved 2-amino-5-bromo-1,3,4-thiadiazole solution portionwise to the stirred sodium nitrite and copper mixture.

  • Continue stirring the reaction mixture at room temperature for approximately 3 hours.

  • Collect the resulting yellow precipitate by filtration and wash thoroughly with water.

  • Dissolve the crude solid in diethyl ether and filter to remove any insoluble impurities.

  • Concentrate the ether filtrate under reduced pressure to obtain this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Potential Medicinal Chemistry Applications and Experimental Protocols

Based on the biological activities of related compounds, this compound is a candidate for investigation in the following areas:

Anticancer Activity

Numerous 1,3,4-thiadiazole derivatives, particularly those with nitro-aromatic substituents, have demonstrated significant anticancer activity.[2][3][4][5][6] The proposed mechanisms often involve the inhibition of key signaling pathways, such as the Akt pathway, leading to cell cycle arrest and apoptosis.[2]

Table 1: Examples of In Vitro Anticancer Activity of 5-Nitro-Substituted 1,3,4-Thiadiazole Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamideC6 (glioma)22.00 ± 3.00[2]
N-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivative (20b)HepG-2 (hepatocellular carcinoma)4.37 ± 0.7[7]
N-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole derivative (20b)A-549 (lung cancer)8.03 ± 0.5[7]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., A549, C6, MCF-7) and a normal cell line (e.g., NIH/3T3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Diagram: Generalized Workflow for In Vitro Cytotoxicity Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding in 96-well Plate compound_prep Serial Dilution of Test Compound treatment Cell Treatment with Compound compound_prep->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Addition and Incubation incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization readout Absorbance Measurement solubilization->readout calculation IC50 Calculation readout->calculation

Caption: Workflow for assessing the in vitro cytotoxicity of a compound using the MTT assay.

Diagram: Hypothesized Inhibition of the Akt Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (anti-apoptotic) Akt->Bcl2 Inhibition Survival Cell Survival Akt->Survival Proliferation Cell Proliferation mTOR->Proliferation Bcl2->Survival Promotes Test_Compound 2-Bromo-5-nitro- 1,3,4-thiadiazole Test_Compound->Akt Inhibition

Caption: A potential mechanism of anticancer action via inhibition of the Akt signaling pathway.

Antimicrobial Activity

Nitro-substituted heterocycles, including nitrothiazoles and nitrofurans, are known for their potent antibacterial properties.[8][9][10][11] The nitro group is often crucial for their mechanism of action.

Table 2: Examples of In Vitro Antibacterial Activity of 5-Nitro-Substituted 1,3,4-Thiadiazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivativesGram-positive bacteriaStrong activity observed for some derivatives[10]
Nitrofuran-thiazole hybridsS. aureus, S. typhi, L. monocytogenesSome compounds showed similar potency to nitrofurazone[11]
Nitrothiazole-Thiazolidinone HybridsMRSA0.25[9]

Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound (dissolved in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Dispense MHB into the wells of a 96-well plate.

  • Prepare a stock solution of this compound and perform serial two-fold dilutions in the wells containing MHB.

  • Add the standardized bacterial inoculum to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Workflow for Minimum Inhibitory Concentration (MIC) Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis plate_prep Dispense Broth in 96-well Plate compound_dilution Serial Dilution of Test Compound plate_prep->compound_dilution inoculation Inoculate Wells compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Visual Inspection for Growth incubation->readout mic_determination Determine MIC readout->mic_determination

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Conclusion

While specific biological data for this compound is not extensively available in the public domain, its structural features suggest it is a valuable scaffold for medicinal chemistry research. The presence of the 5-nitro-1,3,4-thiadiazole core points towards potential anticancer and antimicrobial activities. The 2-bromo substituent provides a reactive site for the synthesis of novel derivatives, enabling the exploration of structure-activity relationships. The provided protocols offer a starting point for the biological evaluation of this compound and its future analogs. Further research is warranted to fully elucidate the therapeutic potential of this compound.

References

Application Notes and Protocols: 2-Bromo-5-nitro-1,3,4-thiadiazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Bromo-5-nitro-1,3,4-thiadiazole as a versatile synthetic intermediate. Its unique structure, featuring an electron-withdrawing nitro group and a labile bromo substituent, makes it a highly reactive building block for the synthesis of diverse 1,3,4-thiadiazole derivatives with potential applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a key starting material for introducing the 5-nitro-1,3,4-thiadiazol-2-yl moiety into various molecular scaffolds. A summary of its key properties is provided below.

PropertyValueReference
CAS Number 22758-10-7[1][2][3]
Molecular Formula C₂BrN₃O₂S[1][2][3]
Molecular Weight 210.01 g/mol [1][3]
IUPAC Name This compound[1]
Purity ≥95%[1]
Flash Point 176°C[4]
Refractive Index 1.674[4]

Synthesis of this compound

The title compound can be synthesized from 5-bromo-1,3,4-thiadiazol-2-amine via a diazotization reaction followed by a Sandmeyer-type reaction.[5] The workflow for this synthesis is depicted below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction cluster_2 Step 3: Work-up and Purification A 5-Bromo-1,3,4-thiadiazol-2-amine C Warm to dissolve A->C B 4 M aq. HCl B->C E Add amine solution portionwise C->E Reactant Solution D Solution of NaNO2 and Copper Powder in Water D->E F Stir at room temperature for 3 hours E->F G Filter precipitated yellow solid F->G Reaction Mixture H Wash with water G->H I Dissolve in ether and filter H->I J Concentrate in vacuo I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from 5-bromo-1,3,4-thiadiazol-2-amine

This protocol is adapted from the procedure described by Anacor Pharmaceuticals, Inc.[5].

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
5-bromo-1,3,4-thiadiazol-2-amine180.03100 g0.56
Sodium Nitrite (NaNO₂)69.00116 g1.68
Copper metal powder63.5572 g1.12
4 M aq. Hydrochloric Acid (HCl)36.46120 mL-
Concentrated HCl36.461.2 mL-
Water18.021200 mL-
Diethyl Ether74.12As needed-

Procedure:

  • To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated HCl.

  • In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) in 4 M aq. HCl (120 mL) to dissolve.

  • Add the resulting amine solution portionwise to the stirred copper/nitrite mixture.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Filter the precipitated yellow solid and wash thoroughly with water.

  • Dissolve the solid in diethyl ether, filter to remove any insoluble impurities.

  • Concentrate the filtrate in vacuo to yield this compound.

    • Yield: 57 g (48% yield, with 88% purity by HPLC).[5]

Application as a Synthetic Intermediate: Nucleophilic Aromatic Substitution (SNAr)

The 1,3,4-thiadiazole ring is electron-deficient, and this characteristic is significantly enhanced by the presence of a strong electron-withdrawing nitro group at the C5 position. The bromine atom at the C2 position serves as an excellent leaving group, making the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[6][7] This reactivity allows for the facile introduction of a wide variety of substituents at the C2 position.

Caption: General mechanism of nucleophilic aromatic substitution on the title compound.
General Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of 2-amino-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

ReagentRoleTypical Amount
This compoundSubstrate1.0 eq
Amine (R-NH₂)Nucleophile1.1 - 2.0 eq
Triethylamine (TEA) or DIPEABase1.5 - 2.5 eq
Dimethylformamide (DMF) or AcetonitrileSolvent-

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DMF).

  • Add the amine nucleophile (1.1 - 2.0 eq) followed by the base (e.g., triethylamine, 1.5 - 2.5 eq).

  • Stir the reaction mixture at room temperature or heat (e.g., 50-80 °C) for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

General Protocol 2: Reaction with Thiol Nucleophiles

This protocol outlines a general procedure for synthesizing 2-(alkyl/arylthio)-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

ReagentRoleTypical Amount
This compoundSubstrate1.0 eq
Thiol (R-SH)Nucleophile1.1 eq
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)Base1.2 - 1.5 eq
Acetone or Tetrahydrofuran (THF)Solvent-

Procedure:

  • To a solution of the thiol (1.1 eq) in the chosen solvent (e.g., acetone), add the base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent.

  • Stir the reaction at room temperature for 1-6 hours, monitoring by TLC.

  • After completion, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol 3: Reaction with Alcohol/Phenol Nucleophiles

This protocol describes a general method for the synthesis of 2-alkoxy/aryloxy-5-nitro-1,3,4-thiadiazole derivatives.

Materials and Reagents:

ReagentRoleTypical Amount
This compoundSubstrate1.0 eq
Alcohol/Phenol (R-OH)Nucleophile1.2 eq
Sodium Hydride (NaH, 60% dispersion in oil)Base1.2 eq
Tetrahydrofuran (THF) or Dimethylformamide (DMF)Solvent-

Procedure:

  • To a solution of the alcohol or phenol (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq) portionwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature or with gentle heating until TLC indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Workflow for Derivative Synthesis

The following diagram illustrates a generalized workflow for utilizing this compound to generate a library of derivatives for screening purposes.

G Start This compound Reaction Nucleophilic Aromatic Substitution (S-N-Ar) Start->Reaction Products Library of 2-Substituted-5-nitro- 1,3,4-thiadiazole Derivatives Reaction->Products Nucleophiles Library of Nucleophiles (Amines, Thiols, Alcohols, etc.) Nucleophiles->Reaction Purification Purification (Chromatography/Recrystallization) Products->Purification Analysis Structural Characterization (NMR, MS, IR) Purification->Analysis Screening Biological/Material Screening Analysis->Screening

Caption: General workflow for derivative synthesis and screening.

Conclusion

This compound is a valuable and highly reactive intermediate for the synthesis of a wide array of 2,5-disubstituted 1,3,4-thiadiazole derivatives. The protocols provided herein offer a foundation for researchers to explore its synthetic potential. The resulting compounds, bearing the nitro-thiadiazole scaffold, are of significant interest in drug discovery programs, particularly in the development of new antimicrobial and anticancer agents, as well as in the field of materials science.

References

Application Notes and Protocols for the Biological Activity Screening of 2-Bromo-5-nitro-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activities of derivatives synthesized from 2-Bromo-5-nitro-1,3,4-thiadiazole. This document includes detailed experimental protocols for antimicrobial, antifungal, and anticancer assays, along with data presentation guidelines and visualizations to aid in research and development.

Introduction

The 1,3,4-thiadiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a nitro group and a reactive bromo group at the 2 and 5 positions of the thiadiazole ring makes this compound a versatile starting material for the synthesis of novel bioactive compounds. The electron-withdrawing nature of the nitro group often enhances the biological activity of the resulting derivatives.

This document outlines the screening protocols to evaluate the therapeutic potential of these derivatives.

Synthesis of 2-Substituted-5-nitro-1,3,4-thiadiazole Derivatives

The bromo group at the 2-position of this compound is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, such as amino, hydrazino, and thioether moieties. These derivatives can then be further modified, for example, by forming Schiff bases from the hydrazino derivatives, to create a diverse library of compounds for biological screening.

Synthesis_Workflow start This compound substitution Nucleophilic Aromatic Substitution start->substitution nucleophile Nucleophile (e.g., Amine, Hydrazine, Thiol) nucleophile->substitution intermediate 2-Substituted-5-nitro-1,3,4-thiadiazole substitution->intermediate modification Further Derivatization (e.g., Schiff Base Formation) intermediate->modification derivatives Library of Derivatives modification->derivatives screening Biological Activity Screening derivatives->screening

Caption: General synthesis workflow for this compound derivatives.

Antimicrobial Activity Screening

The antibacterial and antifungal activities of the synthesized compounds are determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Experimental Protocol: Broth Microdilution Assay

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains.

  • Fungal Strains: Use standard fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Media: Use Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

2. Assay Procedure:

  • In a 96-well plate, add 100 µL of broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Prepare an inoculum of the microbial culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 100 µL of the diluted inoculum to each well.

  • Include a positive control (microorganism in broth without test compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antimicrobial_Screening_Workflow start Prepare Stock Solutions of Derivatives dilution Serial Dilution in 96-Well Plates start->dilution inoculation Inoculate Plates dilution->inoculation inoculum_prep Prepare Microbial Inoculum (Bacteria/Fungi) inoculum_prep->inoculation incubation Incubate Plates inoculation->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic

Caption: Workflow for antimicrobial screening using the broth microdilution method.

Data Presentation

Table 1: Antibacterial Activity (MIC in µg/mL) of 2-(5-Nitro-2-heteroaryl)-1,3,4-thiadiazole Derivatives [1]

CompoundS. aureusB. subtilisE. coliP. aeruginosa
6a 84>128>128
6b 168>128>128
6d 88>128>128
Gentamicin 2148

Note: The structures of compounds 6a, 6b, and 6d correspond to 2-(5-nitro-2-furyl)-, 2-(5-nitro-2-thienyl)-, and 2-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole derivatives, respectively.

Anticancer Activity Screening

The cytotoxic activity of the synthesized compounds against various cancer cell lines is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds.

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized derivatives in DMSO and dilute to various concentrations in culture medium.

  • Cell Lines: Use a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer).

  • Reagents: MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Equipment: Sterile 96-well cell culture plates, multichannel pipettes, CO2 incubator, microplate reader.

2. Assay Procedure:

  • Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Remove the medium and add fresh medium containing different concentrations of the test compounds.

  • Incubate the plates for 48-72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Anticancer_Screening_Workflow start Seed Cancer Cells in 96-Well Plates treatment Treat Cells with Derivative Concentrations start->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for anticancer screening using the MTT assay.

Data Presentation

The following table presents the cytotoxic activity of some 5-(3-nitrophenyl)-1,3,4-thiadiazole derivatives as a reference.

Table 2: Anticancer Activity (IC50 in µg/mL) of 2-Amino-5-(3-nitro-phenyl)-1,3,4-thiadiazole Derivatives against MCF-7 Cell Line [2]

CompoundIC50 (µg/mL)
3b 89.74
Doxorubicin (Not specified in the provided abstract)

Note: Compound 3b is a thiazolidinone derivative of a Schiff base formed from 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole.

Conclusion

The protocols and guidelines presented in these application notes provide a framework for the systematic screening of this compound derivatives for their potential biological activities. The use of standardized assays and clear data presentation will facilitate the identification of lead compounds for further development in the fields of antimicrobial and anticancer drug discovery. While specific data for derivatives of this compound is limited in current literature, the provided data for structurally similar compounds can serve as a valuable benchmark for ongoing research.

References

Application Notes and Protocols: 2-Bromo-5-nitro-1,3,4-thiadiazole as a Promising Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antimicrobial applications of 2-Bromo-5-nitro-1,3,4-thiadiazole. The information is curated for researchers in microbiology, medicinal chemistry, and drug development. While direct comprehensive studies on this compound are limited, the data from closely related 5-nitro-1,3,4-thiadiazole analogs strongly suggest its potential as a potent antimicrobial agent. The protocols provided are based on established methodologies for similar compounds.

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The incorporation of a nitro group at the 5-position of the thiadiazole ring is a well-established strategy for enhancing antimicrobial potency.[3][4] This is often attributed to the nitro group's ability to undergo bioreduction in microbial cells, leading to the formation of cytotoxic reactive nitrogen species. The bromo-substituent at the 2-position may further modulate the compound's electronic properties and bioavailability.

Antimicrobial Spectrum and Potency

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the reviewed literature, the antimicrobial activity of analogous 5-nitro-1,3,4-thiadiazole derivatives has been documented against a broad spectrum of pathogens. It is anticipated that this compound would exhibit similar or enhanced activity.

Table 1: Anticipated Antibacterial Activity of this compound (Based on Analogs)

Bacterial StrainTypeExpected MIC Range (µg/mL)Reference Compounds
Staphylococcus aureusGram-positive1 - 165-nitro-1,3,4-thiadiazole derivatives
Methicillin-resistantStaphylococcus aureus (MRSA)Gram-positive2 - 325-nitro-1,3,4-thiadiazole derivatives
Bacillus subtilisGram-positive1 - 165-nitro-1,3,4-thiadiazole derivatives
Escherichia coliGram-negative8 - 645-nitro-1,3,4-thiadiazole derivatives
Pseudomonas aeruginosaGram-negative16 - 1285-nitro-1,3,4-thiadiazole derivatives
Klebsiella pneumoniaeGram-negative8 - 645-nitro-1,3,4-thiadiazole derivatives

Table 2: Anticipated Antifungal Activity of this compound (Based on Analogs)

Fungal StrainTypeExpected MIC Range (µg/mL)Reference Compounds
Candida albicansYeast4 - 325-nitro-1,3,4-thiadiazole derivatives
Aspergillus nigerMold8 - 645-nitro-1,3,4-thiadiazole derivatives
Cryptococcus neoformansYeast4 - 325-nitro-1,3,4-thiadiazole derivatives

Note: The MIC ranges presented are hypothetical and based on published data for structurally similar 5-nitro-1,3,4-thiadiazole compounds. Experimental validation is required for this compound.

Mechanism of Action (Proposed)

The antimicrobial activity of 5-nitro-substituted heterocycles is often linked to the enzymatic reduction of the nitro group within the microbial cell. This process is typically mediated by nitroreductases, which are more prevalent or have higher activity in many microbial species compared to mammalian cells.

G Compound This compound (Pro-drug) Cell Microbial Cell Compound->Cell Diffusion Nitroreductase Nitroreductase Cell->Nitroreductase Radical Nitroso/Hydroxylamine Intermediates Nitroreductase->Radical Reduction ROS Reactive Oxygen Species (ROS) Radical->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Death Cell Death Damage->Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed protocols for the synthesis and antimicrobial evaluation of this compound.

Synthesis of this compound

This protocol is adapted from established synthetic routes for similar bromo-thiadiazole compounds.[5]

Materials:

  • 2-Amino-5-bromo-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, dissolve 2-Amino-5-bromo-1,3,4-thiadiazole in a mixture of hydrobromic acid and water.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

G Start 2-Amino-5-bromo- 1,3,4-thiadiazole Diazotization Diazotization (NaNO2, HBr, 0-5°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr, HBr) Diazotization->Sandmeyer Workup Extraction & Washing Sandmeyer->Workup Purification Column Chromatography Workup->Purification End 2-Bromo-5-nitro- 1,3,4-thiadiazole Purification->End

Caption: Synthetic workflow for this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Bacterial and fungal inocula (prepared to 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Resazurin sodium salt solution (for viability indication)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the standardized microbial suspension in broth and add to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

  • Controls: Include wells for a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. Growth can be assessed visually or by adding a viability indicator like resazurin (a color change from blue to pink indicates growth).

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Stock Prepare Compound Stock (in DMSO) Dilution Serial Dilution in 96-well plate Stock->Dilution Inoculum Prepare Microbial Inoculum (0.5 McFarland) AddInoculum Add Inoculum to wells Inoculum->AddInoculum Dilution->AddInoculum Controls Add Controls (Positive & Negative) AddInoculum->Controls Incubate Incubate Plate Controls->Incubate Read Determine MIC (Visual or Resazurin) Incubate->Read

References

Application Notes and Protocols: Anticancer Potential of 2-Substituted-5-nitro-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the anticancer potential of a key 2-substituted-5-nitro-1,3,4-thiadiazole analog and detailed protocols for its evaluation. Due to the limited availability of data on 2-Bromo-5-nitro-1,3,4-thiadiazole analogs, this document focuses on a closely related and well-characterized compound: N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (hereafter referred to as Compound 2 ). This analog, which incorporates a nitrothiazole moiety, has demonstrated significant and selective anticancer activity, providing a valuable framework for research in this area.

Overview of Anticancer Activity

Compound 2 has been identified as a potent inhibitor of Abl and Bruton's tyrosine kinase (BTK), exhibiting selective cytotoxicity against cancer cell lines that are dependent on these kinases. Its mechanism of action involves the induction of apoptosis and necrosis, making it a promising candidate for further investigation in cancer therapy, particularly for leukemias.

Data Presentation

The following tables summarize the in vitro anticancer activity of Compound 2 against various human cancer cell lines.

Table 1: Cytotoxic Activity of Compound 2

Cell LineCancer TypeIC50 (µM)
K562Chronic Myelogenous Leukemia33[1]
HeLaCervical Carcinoma12.4[1]
MT-2Adult T-cell Leukemia38.3[1]
JurkatT-cell Leukemia>300

Table 2: Kinase Inhibitory Activity of Compound 2

Kinase TargetIC50 (µM)
Abl Kinase7.4[1]
BTK KinaseHigher inhibitory activity than Imatinib (qualitative)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of other 2-substituted-5-nitro-1,3,4-thiadiazole analogs.

Cell Viability (MTT) Assay

This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K562, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Abl Kinase Inhibition Assay

This protocol describes a method to assess the inhibitory activity of the test compound against Abl kinase.

Materials:

  • Recombinant Abl kinase

  • Kinase substrate (e.g., Abltide)

  • ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant Abl kinase, the kinase substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

BTK Kinase Inhibition Assay

This protocol details the evaluation of the inhibitory effect of the test compound on BTK kinase.

Materials:

  • Recombinant BTK kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the kinase reaction buffer.

  • In a 96-well plate, add the recombinant BTK kinase, the substrate, and the test compound at various concentrations.

  • Start the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Terminate the reaction and quantify the ADP generated using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's protocol.

  • Read the luminescence signal using a luminometer.

  • Determine the percentage of kinase inhibition and the IC50 value.

Apoptosis and Necrosis Assay

This protocol uses Annexin V and Ethidium Homodimer III staining to differentiate between viable, apoptotic, and necrotic cells.

Materials:

  • HeLa cells (or other target cell line)

  • Test compound

  • Annexin V-FITC (or other fluorescent conjugate)

  • Ethidium Homodimer III

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in a suitable culture vessel and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Ethidium Homodimer III to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the cells by fluorescence microscopy or flow cytometry.

    • Viable cells: Annexin V-negative and Ethidium Homodimer III-negative.

    • Early apoptotic cells: Annexin V-positive and Ethidium Homodimer III-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and Ethidium Homodimer III-positive.

    • Necrotic cells: Annexin V-negative and Ethidium Homodimer III-positive.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of Compound 2, targeting the Abl and BTK kinase pathways, which are crucial for the proliferation and survival of certain cancer cells.

G cluster_membrane cluster_cytoplasm BCR BCR BCR_ABL BCR-ABL (Oncogenic Fusion Protein) BTK BTK Compound2 Compound 2 (2-Substituted-5-nitro- 1,3,4-thiadiazole analog) Compound2->BCR_ABL Inhibition Compound2->BTK Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) BCR_ABL->Downstream Activation BTK->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Proposed mechanism of action of Compound 2.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the anticancer potential of novel 2-substituted-5-nitro-1,3,4-thiadiazole analogs.

G cluster_workflow Experimental Workflow start Synthesize & Purify Thiadiazole Analogs cell_culture Culture Cancer Cell Lines start->cell_culture mtt_assay Cell Viability Assay (MTT) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 mechanism Mechanism of Action Studies ic50->mechanism For potent analogs kinase_assay Kinase Inhibition Assays (Abl, BTK) mechanism->kinase_assay apoptosis_assay Apoptosis/Necrosis Assay mechanism->apoptosis_assay data_analysis Data Analysis & Interpretation kinase_assay->data_analysis apoptosis_assay->data_analysis

Caption: General workflow for anticancer evaluation.

References

Developing Enzyme Inhibitors with a 2-Bromo-5-nitro-1,3,4-thiadiazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of enzyme inhibitors based on the 2-Bromo-5-nitro-1,3,4-thiadiazole scaffold. This privileged heterocyclic structure is of significant interest in medicinal chemistry due to its diverse biological activities, including potential as an anticancer, anti-inflammatory, and antimicrobial agent. These properties often stem from the ability of its derivatives to selectively inhibit key enzymes in various signaling pathways.

Introduction to the this compound Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This scaffold is a versatile building block in drug discovery, with many approved drugs incorporating this moiety. The introduction of a bromine atom at the 2-position and a nitro group at the 5-position creates a highly reactive and electronically distinct scaffold. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the thiadiazole ring, making it a key feature for potential covalent and non-covalent interactions with enzyme targets. The bromine atom serves as a useful synthetic handle for further chemical modifications, allowing for the generation of diverse libraries of candidate inhibitors.

Derivatives of the 1,3,4-thiadiazole core have been shown to inhibit a range of enzymes, including kinases, oxidoreductases, and hydrolases, implicating them in the modulation of critical cellular processes.

Potential Enzyme Targets and Signaling Pathways

Several key enzymes and their associated signaling pathways have been identified as potential targets for inhibitors bearing the 1,3,4-thiadiazole scaffold. The specific 2-bromo-5-nitro substitution pattern suggests that these compounds could be potent modulators of pathways involved in cell stress, proliferation, and neurotransmission.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated by various stress stimuli, including cytokines, UV radiation, and heat shock.[1] The JNK signaling pathway plays a crucial role in apoptosis, inflammation, and cell differentiation.[1]

JNK_Signaling_Pathway Stress_Stimuli Stress Stimuli (UV, Cytokines) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MKK4_7 MKK4/MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun AP1 AP-1 Transcription Factor cJun->AP1 Gene_Expression Gene Expression (Apoptosis, Inflammation) AP1->Gene_Expression Inhibitor 2-Bromo-5-nitro- 1,3,4-thiadiazole Inhibitor Inhibitor->JNK

JNK Signaling Pathway and Potential Inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways. These pathways are central to cell proliferation, survival, and migration.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Inhibitor 2-Bromo-5-nitro- 1,3,4-thiadiazole Inhibitor Inhibitor->EGFR

EGFR Signaling Pathway and Potential Inhibition.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway

The JAK/STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. It is critical for immunity, cell growth, and hematopoiesis. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Inhibitor 2-Bromo-5-nitro- 1,3,4-thiadiazole Inhibitor Inhibitor->JAK

JAK/STAT Signaling and Potential Inhibition.
Monoamine Oxidase A (MAO-A)

Monoamine oxidase A (MAO-A) is a mitochondrial enzyme responsible for the degradation of several key neurotransmitters, including serotonin, norepinephrine, and dopamine.[2] Inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and other neurological disorders.

MAO_A_Activity Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A MAO-A Monoamines->MAO_A Degradation Aldehydes Inactive Aldehydes MAO_A->Aldehydes Inhibitor 2-Bromo-5-nitro- 1,3,4-thiadiazole Inhibitor Inhibitor->MAO_A

MAO-A Activity and Potential Inhibition.

Quantitative Enzyme Inhibition Data

While specific inhibitory data for compounds with the precise this compound scaffold is limited in publicly available literature, data for structurally related 1,3,4-thiadiazole derivatives against various enzymes provides valuable insights into their potential. The following tables summarize reported IC50 and Ki values for these related compounds.

Table 1: α-Glucosidase Inhibition by 5-(4-nitrophenyl)-1,3,4-thiadiazole Derivatives [3]

Compound IDR-group on Schiff BaseIC50 (µM)
4 2,4-dichlorophenyl2.20 ± 0.10
8 4-nitrophenyl1.10 ± 0.10
9 3-nitrophenyl1.30 ± 0.10
Acarbose (Standard) -11.50 ± 0.30

Table 2: Urease Inhibition by 5-nitrofuran-2-yl-thiadiazole Derivatives

Compound IDR-group on PhenylaminoacetamideIC50 (µM)
8g thiophene0.94
Thiourea (Standard) -22.50

Table 3: Human Protoporphyrinogen Oxidase (hPPO) Inhibition by 1,3,4-thiadiazol-2(3H)-one Derivatives [1]

Compound IDStructureKi (µM)
1a O-ethyl S-(5-(5-(tert-butyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)-6-fluorobenzothiazol-2-yl)carbonothioate0.04

Experimental Protocols

Synthesis of this compound Scaffold

The synthesis of the target scaffold can be achieved through a multi-step process starting from commercially available materials.

Synthesis_Workflow Start 2-Amino-1,3,4-thiadiazole Step1 Bromination Start->Step1 Intermediate1 2-Amino-5-bromo- 1,3,4-thiadiazole Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Product 2-Bromo-5-nitro- 1,3,4-thiadiazole Step2->Product

Synthetic Workflow for the Scaffold.

Protocol 1: Synthesis of 2-Amino-5-bromo-1,3,4-thiadiazole

  • Pretreatment: Dissolve 2-amino-1,3,4-thiadiazole in an acidic solution (e.g., hydrobromic acid) to form the solution to be reacted.

  • Reaction: Cool the solution to 0-5 °C. Add bromine dropwise to the solution with continuous stirring to initiate the preliminary reaction. In the presence of an oxidant, continue the reaction to obtain the brominated material.

  • Alkali Analysis: Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the 2-amino-5-bromo-1,3,4-thiadiazole.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

Protocol 2: Synthesis of this compound

  • Nitration: To a solution of 2-amino-5-bromo-1,3,4-thiadiazole in a mixture of concentrated sulfuric acid and nitric acid at 0 °C, stir the reaction mixture for a specified time.

  • Work-up: Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis of Enzyme Inhibitors from the Scaffold

The this compound scaffold can be further derivatized, typically at the bromine position, via nucleophilic substitution reactions to generate a library of potential enzyme inhibitors.

Protocol 3: General Procedure for Nucleophilic Substitution

  • Reaction Setup: To a solution of this compound in a suitable solvent (e.g., methanol, DMF), add a nucleophile (e.g., a thiol or an amine) and a base (e.g., sodium methoxide, triethylamine).

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature for a period determined by TLC monitoring until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography or recrystallization to yield the final inhibitor.

In Vitro Enzyme Inhibition Assay

A general protocol for determining the in vitro inhibitory activity of the synthesized compounds against a target enzyme is provided below. This protocol can be adapted for various enzymes with the use of appropriate substrates and detection methods.

Enzyme_Inhibition_Assay_Workflow Preparation Preparation of Solutions (Enzyme, Inhibitor, Substrate, Buffer) Dispensing Dispense Solutions to 96-well Plate (Enzyme, Inhibitor, Buffer) Preparation->Dispensing Pre_incubation Pre-incubation Dispensing->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Incubation Incubation Reaction_Initiation->Incubation Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis

General Workflow for In Vitro Enzyme Inhibition Assay.

Protocol 4: General In Vitro Enzyme Inhibition Assay

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and a reference inhibitor in DMSO.

    • Prepare a stock solution of the target enzyme in the appropriate assay buffer.

    • Prepare a stock solution of the substrate in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add the test compound solution at various concentrations to the test wells. Add DMSO to the control wells.

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at the optimal temperature for a specific time.

    • Stop the reaction if necessary (e.g., by adding a stop solution).

    • Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. Its unique electronic properties and synthetic accessibility make it an attractive core for generating diverse chemical libraries. The protocols and data presented in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the biological activity of new inhibitors based on this versatile scaffold. Further investigation into the specific enzyme targets and mechanisms of action of these compounds will be crucial for their advancement as potential therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting nucleophilic substitution reactions on 2-Bromo-5-nitro-1,3,4-thiadiazole. This compound is a valuable building block in medicinal chemistry, with the nitro group activating the thiadiazole ring for nucleophilic attack, and the bromo group serving as an excellent leaving group. These reactions allow for the introduction of a wide variety of functional groups at the 2-position, enabling the synthesis of diverse compound libraries for drug discovery and development.

General Reaction Scheme

The nucleophilic substitution reaction of this compound proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism. The electron-withdrawing nitro group at the 5-position significantly activates the C2-position for attack by a nucleophile, leading to the displacement of the bromide ion.

Caption: General Nucleophilic Substitution Reaction.

Experimental Protocols

The following are generalized protocols for the reaction of this compound with various classes of nucleophiles. Optimal conditions such as solvent, temperature, and reaction time may vary depending on the specific nucleophile used and should be determined empirically.

Protocol 1: Reaction with Amine Nucleophiles (N-Substitution)

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, aniline) (1.1 - 2.0 equivalents)

  • Base (e.g., K2CO3, Et3N, or excess amine) (2.0 equivalents if amine salt is used)

  • Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Ethanol (EtOH), Tetrahydrofuran (THF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent to dissolve the starting material.

  • Add the amine nucleophile (1.1 - 2.0 eq) and the base (if required).

  • Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., room temperature to reflux).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 2-amino-5-nitro-1,3,4-thiadiazole derivative.

Protocol 2: Reaction with Thiol Nucleophiles (S-Substitution)

This protocol outlines a general method for the reaction with thiols.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Base (e.g., K2CO3, NaH, NaOEt) (1.2 equivalents)

  • Solvent (e.g., DMF, THF, EtOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the solvent.

  • Cool the mixture in an ice bath and add the base (1.2 eq) portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography or recrystallization to obtain the desired 2-thioether-5-nitro-1,3,4-thiadiazole.

Protocol 3: Reaction with Oxygen Nucleophiles (O-Substitution)

This protocol provides a general procedure for the reaction with alcohols or phenols.

Materials:

  • This compound

  • Alcohol or Phenol (e.g., methanol, phenol) (as solvent or 1.5 equivalents)

  • Base (e.g., NaH, NaOMe, K2CO3) (1.5 equivalents)

  • Solvent (e.g., THF, DMF, or the corresponding alcohol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) and the solvent.

  • Cool the solution in an ice bath and add the base (1.5 eq) to generate the alkoxide or phenoxide.

  • Stir for 30 minutes at room temperature.

  • Add this compound (1.0 eq) and heat the reaction as necessary.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization to afford the 2-alkoxy/aryloxy-5-nitro-1,3,4-thiadiazole.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Please note that these are illustrative examples, and actual results may vary.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1PiperidineK2CO3MeCN80485-95
2MorpholineEt3NTHF65680-90
3AnilineK2CO3DMF1001260-70
4ThiophenolNaHTHF25390-98
5Benzyl mercaptanK2CO3EtOH78585-95
6Sodium methoxide-MeOH65275-85
7PhenolK2CO3DMF80850-60

Experimental Workflow

The general workflow for the synthesis and purification of 2-substituted-5-nitro-1,3,4-thiadiazoles is depicted below.

start Start reaction Nucleophilic Substitution Reaction (this compound + Nucleophile) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Pure Product characterization->end

Caption: Synthetic Workflow.

Application Notes and Protocols for the Characterization of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical characterization of 2-Bromo-5-nitro-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections outline the methodologies for confirming the identity, purity, and structural features of this molecule using various analytical techniques.

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve 2-amino-5-bromo-1,3,4-thiadiazole in an aqueous acidic solution (e.g., 4M HCl).

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Nitration: In a separate flask, prepare a solution of sodium nitrite in water and add copper powder. To this suspension, add the previously prepared diazonium salt solution portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: The precipitated yellow solid product, this compound, is collected by filtration.

  • Purification: Wash the solid with water and then dissolve it in a suitable organic solvent (e.g., diethyl ether). Filter the solution to remove any insoluble impurities. The solvent is then removed under reduced pressure to yield the purified product.

Synthesis_Workflow A 2-Amino-5-bromo- 1,3,4-thiadiazole B Dissolution (Aq. HCl) A->B 1. C Diazonium Salt Intermediate B->C 2. NaNO₂, 0-5 °C D Nitration (NaNO₂, Cu) C->D 3. E 2-Bromo-5-nitro- 1,3,4-thiadiazole (Crude) D->E 4. Stirring F Purification (Filtration & Recrystallization) E->F 5. G Pure Product F->G 6.

Synthesis Workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for quantitative analysis. A reverse-phase method is typically employed.

Experimental Protocol: HPLC Analysis
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. For mass spectrometry compatibility, formic acid (0.1%) can be used as an additive instead of phosphoric acid. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (a wavelength around 254 nm or the compound's λmax is a good starting point).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., 254 nm)
Injection Volume 10 µL

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands.

Functional GroupPredicted Wavenumber (cm⁻¹)Description
C-N (in ring)~1600-1500Stretching vibration
C=N (in ring)~1650-1550Stretching vibration
NO₂ (asymmetric)~1550-1500Stretching vibration
NO₂ (symmetric)~1350-1300Stretching vibration
C-S (in ring)~700-600Stretching vibration
C-Br~600-500Stretching vibration
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton environments in the molecule. As the this compound molecule does not contain any hydrogen atoms, ¹H NMR spectroscopy is not applicable for direct characterization. However, ¹³C NMR is a crucial technique.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer.

  • Process the data and assign the chemical shifts.

The chemical shifts for the two carbon atoms in the 1,3,4-thiadiazole ring are influenced by the electronegative bromo and nitro substituents.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-Br (C2)~140-150
C-NO₂ (C5)~160-170

Note: These are predicted values based on the analysis of similar 1,3,4-thiadiazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in its identification.

  • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum.

  • Analyze the molecular ion peak and the fragmentation pattern.

  • Molecular Formula: C₂N₃O₂SBr

  • Molecular Weight: 224.93 g/mol (for the most common isotopes ¹²C, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br)

  • Expected Molecular Ion Peaks (M⁺): A characteristic isotopic pattern for bromine will be observed, with two peaks of nearly equal intensity at m/z ~225 and ~227, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Predicted Fragmentation Pattern:

Mass_Fragmentation A [M]⁺˙ (m/z 225/227) B [M-NO₂]⁺ (m/z 179/181) A->B - NO₂ C [M-Br]⁺ (m/z 146) A->C - Br D [C₂N₂S]⁺˙ (m/z 70) B->D - Br E [CNS]⁺ (m/z 58) C->E - NO₂

Predicted Mass Spectrometry Fragmentation Pathway.

Summary of Analytical Data

The following table summarizes the expected analytical data for the characterization of this compound.

Analytical TechniqueParameterExpected Result
HPLC Purity>95% (as determined by peak area)
FTIR C=N Stretch~1650-1550 cm⁻¹
NO₂ Asymmetric Stretch~1550-1500 cm⁻¹
NO₂ Symmetric Stretch~1350-1300 cm⁻¹
C-Br Stretch~600-500 cm⁻¹
¹³C NMR C-Br Chemical Shift~140-150 ppm
C-NO₂ Chemical Shift~160-170 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z ~225 and ~227 (isotopic pattern)
Major Fragmentsm/z ~179/181, 146, 70, 58

These protocols and expected data provide a comprehensive framework for the analytical characterization of this compound, ensuring its identity and purity for research and development purposes.

Applications of 2-Bromo-5-nitro-1,3,4-thiadiazole in Materials Science: An Overview of Potential Uses

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for direct applications of 2-Bromo-5-nitro-1,3,4-thiadiazole in materials science has revealed a notable scarcity of specific documented uses in publicly available literature. This compound is primarily available as a chemical intermediate from various suppliers. However, based on the known reactivity of its functional groups (bromo and nitro) and the inherent properties of the 1,3,4-thiadiazole ring, its potential as a versatile building block in the synthesis of advanced materials can be postulated.

The 1,3,4-thiadiazole moiety is a well-established pharmacophore in medicinal chemistry due to its diverse biological activities. In materials science, the electron-deficient nature of the 1,3,4-thiadiazole ring makes it an attractive component for creating materials with interesting electronic and optical properties. The presence of a bromo group allows for facile functionalization via cross-coupling reactions, while the nitro group can be transformed into other functionalities, further expanding its synthetic utility.

Potential Applications in Polymer Synthesis

This compound can serve as a monomer in the synthesis of novel conjugated polymers for electronic and optoelectronic applications. The bromo substituent is a key functional group for engaging in various polymerization reactions, such as Suzuki, Stille, and Sonogashira cross-coupling reactions. These methods are fundamental in creating donor-acceptor (D-A) type copolymers, where the electron-deficient 1,3,4-thiadiazole unit can act as the acceptor. Such D-A copolymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

While specific data for polymers derived from this compound is not available, the broader class of 2,1,3-benzothiadiazole (BT) derivatives, which are also electron-accepting units, has been extensively used in the construction of low-bandgap polymers for organic electronics.

Potential as a Precursor for Functional Dyes and Sensors

The 1,3,4-thiadiazole ring is a component of some azo dyes. The synthetic versatility of this compound allows for its conversion into functional dyes. For instance, the nitro group can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting photophysical properties. These dyes could find applications in textiles, optical data storage, and as chromogenic or fluorogenic sensors.

Hypothetical Experimental Protocols

While no specific experimental protocols for the use of this compound in materials science have been found, the following are hypothetical protocols based on standard synthetic methodologies for related compounds.

Protocol 1: Hypothetical Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

Objective: To synthesize a copolymer incorporating the 2-nitro-1,3,4-thiadiazole unit.

Materials:

  • This compound

  • A diboronic ester derivative of a donor monomer (e.g., 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/DMF mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve equimolar amounts of this compound and the diboronic ester comonomer in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 30 minutes.

  • Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to a temperature appropriate for the chosen catalyst and solvent (e.g., 90-110 °C) and stir for 24-48 hours.

  • Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Upon completion, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol.

  • Filter the precipitated polymer, wash it with methanol and acetone, and dry it under vacuum.

  • Purify the polymer further by Soxhlet extraction with appropriate solvents to remove catalyst residues and low molecular weight oligomers.

  • Characterize the final polymer using techniques such as ¹H NMR, FT-IR, UV-Vis spectroscopy, and GPC.

Protocol 2: Hypothetical Synthesis of a 1,3,4-Thiadiazole-Based Azo Dye

Objective: To synthesize an azo dye using this compound as a precursor.

Step 1: Reduction of the Nitro Group

  • Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture to isolate the resulting 2-amino-5-bromo-1,3,4-thiadiazole.

Step 2: Diazotization of the Amino Group

  • Dissolve the synthesized 2-amino-5-bromo-1,3,4-thiadiazole in an acidic aqueous solution (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

Step 3: Azo Coupling

  • In a separate vessel, dissolve a coupling component (e.g., a phenol or an aniline derivative) in an appropriate solvent.

  • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

  • Maintain the temperature at 0-5 °C and adjust the pH as needed for the specific coupling reaction.

  • Allow the reaction to proceed until the azo dye precipitates.

  • Isolate the dye by filtration, wash it with water, and dry it.

  • Characterize the synthesized dye using UV-Vis spectroscopy, FT-IR, and NMR.

Visualizing Potential Synthetic Pathways

The following diagram illustrates a hypothetical workflow for the synthesis of a functional polymer starting from this compound.

G A This compound B Functionalization/Modification A->B Starting Material C Suzuki or Stille Cross-Coupling (Polymerization) B->C Path 1: As Monomer D Reduction of Nitro Group (e.g., with SnCl2) B->D Path 2: As Precursor E Conjugated Polymer with Nitro-Thiadiazole Units C->E Material Synthesis F Amino-Functionalized Bromo-Thiadiazole D->F G Further Derivatization (e.g., Dye Synthesis) F->G H Functional Dyes or Materials G->H Material Synthesis

Caption: Synthetic pathways for this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most frequently cited method is a Sandmeyer-type reaction. This involves the diazotization of an amino-thiadiazole precursor followed by a copper-catalyzed bromide displacement. Two primary variations exist depending on the starting material.

Q2: Why is temperature control so critical during the diazotization step?

A2: Diazonium salts are notoriously unstable at elevated temperatures. The diazotization reaction is typically carried out at 0-5 °C to prevent the premature decomposition of the diazonium intermediate, which would otherwise lead to a significant decrease in yield and the formation of unwanted byproducts.

Q3: My reaction mixture turned dark brown/black after adding the copper catalyst. Is this normal?

A3: A color change is expected, often to a deep red or brown, upon addition of the copper catalyst as the Sandmeyer reaction proceeds. However, a black or tarry appearance may indicate decomposition or side reactions, possibly due to elevated temperatures or impurities in the starting materials.

Q4: What are the main impurities I should expect?

A4: Potential impurities include unreacted starting material, phenol byproducts from the reaction of the diazonium salt with water, and triazene compounds from the coupling of the diazonium salt with unreacted amine.

Q5: How can I purify the final product?

A5: The crude product is typically a solid that can be purified by recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the polarity of the impurities. For column chromatography, a common stationary phase is silica gel with a mobile phase gradient of hexane and ethyl acetate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Inactive copper catalyst.1. Ensure a slight excess of sodium nitrite and sufficient acid are used. Test for excess nitrous acid with starch-iodide paper. 2. Maintain a low temperature (0-5 °C) throughout the diazotization and addition steps. 3. Use freshly prepared copper(I) bromide or ensure the commercial catalyst is not oxidized.
Formation of Tarry Byproducts 1. Reaction temperature is too high. 2. Localized high concentrations of reagents.1. Strictly maintain the temperature below 5 °C during diazotization and below 20-25 °C during the Sandmeyer reaction. 2. Add the diazonium salt solution slowly to the copper bromide solution with vigorous stirring.
Product is Difficult to Purify 1. Presence of multiple, similarly polar byproducts. 2. Oiling out during recrystallization.1. Optimize reaction conditions to minimize side reactions. Consider using column chromatography with a shallow solvent gradient for better separation. 2. For recrystallization, ensure the correct solvent system is used. If the product oils out, reheat the solution and add a small amount of a more polar co-solvent before cooling slowly.
Inconsistent Results Between Batches 1. Purity of starting materials varies. 2. Moisture in the reaction.1. Ensure the purity of the starting amino-thiadiazole using techniques like NMR or melting point analysis before starting the reaction. 2. Use anhydrous solvents where appropriate, especially if using organic nitrites for diazotization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
Route Starting Material Key Reagents Temperature Time Reported Yield Purity
Route A 5-Bromo-1,3,4-thiadiazol-2-amineNaNO₂, Copper powder, HCl20 °C3 h48%88%
Route B (Proposed) 2-Amino-5-nitro-1,3,4-thiadiazoleNaNO₂, CuBr₂, HBr0-5 °C then 60 °C~2 hModerate to Good (Estimated)-

Experimental Protocols

Route A: From 5-Bromo-1,3,4-thiadiazol-2-amine

This protocol is based on a reported synthesis.[1]

Materials:

  • 5-Bromo-1,3,4-thiadiazol-2-amine

  • Sodium nitrite (NaNO₂)

  • Copper metal powder

  • Concentrated Hydrochloric acid (HCl)

  • 4 M aqueous HCl

  • Water

  • Diethyl ether

Procedure:

  • To a stirred solution of NaNO₂ (1.68 mol) in water (1200 mL), add copper metal powder (1.12 mol) and a small amount of concentrated HCl (1.2 mL).

  • In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (0.56 mol) in 4 M aqueous HCl (120 mL) to dissolve.

  • Add the dissolved amine solution portion-wise to the stirred copper-containing mixture.

  • Stir the resulting mixture at room temperature (20 °C) for 3 hours.

  • A yellow solid will precipitate. Filter the solid and wash it thoroughly with water.

  • Dissolve the solid in diethyl ether, filter to remove any insoluble material, and concentrate the filtrate in vacuo to obtain this compound.

Route B: From 2-Amino-5-nitro-1,3,4-thiadiazole (Proposed Protocol)

This proposed protocol is based on standard Sandmeyer reaction conditions for similar heterocyclic amines.

Materials:

  • 2-Amino-5-nitro-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Copper(II) bromide (CuBr₂)

  • 48% Hydrobromic acid (HBr)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Diazotization:

    • Dissolve 2-amino-5-nitro-1,3,4-thiadiazole (1 eq) in a mixture of 48% HBr and water at 0-5 °C.

    • Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise, keeping the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr₂ (1.5 eq) in a minimal amount of water.

    • Slowly add the cold diazonium salt solution to the CuBr₂ solution with vigorous stirring.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract with ethyl acetate.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Visualizations

Synthesis Pathway of this compound

G cluster_0 Route A cluster_1 Route B (Proposed) A1 5-Bromo-1,3,4-thiadiazol-2-amine P1 This compound A1->P1 NaNO2, Cu, HCl, H2O, 20°C B1 2-Amino-5-nitro-1,3,4-thiadiazole B2 Diazonium Salt Intermediate B1->B2 NaNO2, HBr, 0-5°C P2 This compound B2->P2 CuBr2, 60°C

Caption: Two synthetic routes to this compound.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_diazotization Check Diazotization Step start->check_diazotization check_temp Was Temperature < 5°C? check_diazotization->check_temp Yes check_sandmeyer Check Sandmeyer Step check_diazotization->check_sandmeyer No check_reagents Correct Stoichiometry? check_temp->check_reagents Yes improve_temp Improve Cooling Protocol check_temp->improve_temp No check_reagents->check_sandmeyer Yes adjust_reagents Adjust Reagent Amounts check_reagents->adjust_reagents No check_catalyst Is CuBr Fresh/Active? check_sandmeyer->check_catalyst check_catalyst->improve_temp Yes, check temp replace_catalyst Use Fresh CuBr check_catalyst->replace_catalyst No

Caption: Decision tree for troubleshooting low yield issues.

Relationship between Reaction Parameters and Yield

G Yield Yield of Product Temp Temperature Control Temp->Yield Inverse Relationship (Too High Temp Decreases Yield) Purity Starting Material Purity Purity->Yield Direct Relationship Stoichiometry Reagent Stoichiometry Stoichiometry->Yield Optimal Ratio Required Catalyst Catalyst Activity Catalyst->Yield Direct Relationship

Caption: Key parameters influencing the final product yield.

References

Technical Support Center: 2-Bromo-5-nitro-1,3,4-thiadiazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-nitro-1,3,4-thiadiazole. The information is designed to address common challenges encountered during nucleophilic aromatic substitution (SNAr) and other reactions involving this highly reactive compound.

Troubleshooting Guide

Reactions with this compound, a highly electron-deficient heteroaromatic system, are prone to specific challenges. The presence of the strongly withdrawing nitro group significantly activates the thiadiazole ring towards nucleophilic attack, but can also lead to side reactions and stability issues.

A common reaction is the nucleophilic substitution of the bromide with various nucleophiles. Below is a table summarizing common problems and potential solutions for these reactions.

Problem EncounteredPotential Cause(s)Suggested Solution(s)
Low to No Product Formation 1. Insufficiently activated nucleophile: The nucleophile may not be strong enough to react efficiently. 2. Low reaction temperature: The activation energy for the reaction may not be reached. 3. Poor solubility of reactants: this compound or the nucleophile may not be sufficiently soluble in the chosen solvent.1. Use a stronger base to deprotonate the nucleophile: For example, use NaH or K₂CO₃ with amine or thiol nucleophiles. 2. Increase the reaction temperature: Monitor for decomposition. Stepwise heating can help identify the optimal temperature. 3. Use a polar aprotic solvent: DMF, DMSO, or acetonitrile are often good choices to dissolve both the substrate and the nucleophile.
Formation of Multiple Products/Side Reactions 1. Decomposition of starting material: The highly activated ring can be susceptible to degradation, especially in the presence of strong bases or high temperatures. 2. Reaction at the nitro group: Strong nucleophiles can potentially interact with the nitro group. 3. Ring-opening of the thiadiazole core: Harsh reaction conditions (e.g., strong, concentrated base) can lead to cleavage of the heterocyclic ring.1. Use a milder base or a stoichiometric amount: Avoid excess strong base. Consider using organic bases like triethylamine or DIPEA. 2. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Careful selection of base and solvent: Avoid conditions known to promote thiadiazole ring instability.
Difficulty in Product Purification 1. Presence of unreacted starting material: Incomplete reactions complicate purification. 2. Formation of polar byproducts: Decomposition products can be highly polar and difficult to separate from the desired product. 3. Product instability on silica gel: The product may degrade during column chromatography.1. Drive the reaction to completion: Use a slight excess of the nucleophile and monitor by TLC. 2. Aqueous work-up: Use an appropriate aqueous work-up to remove inorganic salts and polar impurities. 3. Alternative purification methods: Consider recrystallization or preparative TLC if the product is unstable on silica gel.
Experimental Protocols

Synthesis of this compound

This protocol is based on the Sandmeyer-type reaction from 2-amino-5-bromo-1,3,4-thiadiazole.

Materials:

  • 2-Amino-5-bromo-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Copper metal powder

  • Concentrated Hydrochloric Acid (HCl)

  • 4 M Aqueous HCl

  • Water

  • Diethyl ether

Procedure:

  • To a stirred solution of NaNO₂ (116 g, 1.68 mol) in 1200 mL of water, add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated HCl.

  • In a separate beaker, warm 100 g (0.56 mol) of 5-bromo-1,3,4-thiadiazol-2-amine in 120 mL of 4 M aqueous HCl to dissolve.

  • Add the dissolved 5-bromo-1,3,4-thiadiazol-2-amine solution portion-wise to the stirred NaNO₂/copper mixture.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Filter the precipitated yellow solid and wash thoroughly with water.

  • Dissolve the solid in diethyl ether and filter to remove any insoluble impurities.

  • Concentrate the ether filtrate in vacuo to yield this compound.[1]

Expected Yield: Approximately 48% with a purity of around 88% as determined by HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: My nucleophilic substitution reaction is not proceeding to completion. What are the first troubleshooting steps I should take?

A1: First, ensure your nucleophile is sufficiently reactive. For amines and thiols, the addition of a non-nucleophilic base like potassium carbonate or triethylamine is often necessary to deprotonate the nucleophile and increase its reactivity. Secondly, consider the reaction temperature. Due to the stability of the thiadiazole ring, some reactions may require heating. We recommend a stepwise increase in temperature (e.g., from room temperature to 50 °C, then to 80 °C) while monitoring the reaction by TLC. Finally, ensure your solvent is appropriate. Polar aprotic solvents like DMF or DMSO are generally good choices as they help to dissolve the reactants and facilitate the SNAr mechanism.

Q2: I am observing a dark-colored reaction mixture and multiple spots on my TLC plate, suggesting decomposition. How can I minimize this?

A2: Darkening of the reaction mixture often indicates decomposition of the starting material or product. This compound is highly electron-deficient and can be sensitive to strong bases and high temperatures. To minimize decomposition, try using a milder base (e.g., an organic base like triethylamine instead of a strong inorganic base) and use it in stoichiometric amounts. Running the reaction at a lower temperature for a longer duration can also prevent decomposition. If the product itself is unstable, it is crucial to work up the reaction as soon as it is complete and purify it under mild conditions.

Q3: What are some common side reactions to be aware of?

A3: Besides decomposition, potential side reactions can include reaction at the nitro group, although this is less common for typical amine and thiol nucleophiles. A more significant concern is the potential for ring-opening of the 1,3,4-thiadiazole ring under harsh basic conditions. This can lead to a complex mixture of byproducts. To avoid this, it is best to use the mildest basic conditions that still allow the desired reaction to proceed.

Q4: Are there any specific recommendations for the purification of 5-nitro-1,3,4-thiadiazole derivatives?

A4: Purification can be challenging due to the polarity of the nitro group and potential instability. If column chromatography is necessary, it is advisable to use a less acidic silica gel or to neutralize it with a small amount of triethylamine in the eluent. However, recrystallization is often a better first choice for purification if a suitable solvent system can be found, as it is a milder method.

Visualizations

The following diagrams illustrate key conceptual workflows for reactions involving this compound.

G cluster_start Reaction Initiation cluster_conditions Reaction Conditions cluster_monitoring Monitoring & Work-up cluster_purification Purification start Start: Nucleophilic Substitution Reaction reactants Reactants: - this compound - Nucleophile (e.g., R-NH2, R-SH) start->reactants solvent Solvent: - Polar aprotic (DMF, DMSO, MeCN) reactants->solvent base Base (if needed): - K2CO3, Et3N, DIPEA solvent->base temperature Temperature: - Room Temp to 80°C base->temperature tlc Monitor by TLC temperature->tlc workup Aqueous Work-up tlc->workup purification Purification: - Recrystallization - Column Chromatography workup->purification product Desired Product purification->product

General workflow for nucleophilic substitution.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Steps cluster_outcome Outcome problem Problem: Low or No Yield cause1 Weak Nucleophile problem->cause1 cause2 Low Temperature problem->cause2 cause3 Poor Solubility problem->cause3 solution1 Add Base (e.g., K2CO3) cause1->solution1 solution2 Increase Temperature cause2->solution2 solution3 Change Solvent (e.g., to DMF) cause3->solution3 success Reaction Proceeds solution1->success solution2->success solution3->success

Troubleshooting low yield issues.

References

Technical Support Center: Purification of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2-Bromo-5-nitro-1,3,4-thiadiazole, targeting researchers and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials, such as 2-amino-5-bromo-1,3,4-thiadiazole, byproducts from side reactions, and residual acids or solvents from the synthesis.[1][2] Over-brominated or di-substituted thiadiazole species may also be present.

Q2: What is the recommended storage condition for the purified compound?

A2: this compound should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C to prevent degradation.[3]

Q3: Which purification methods are most effective for this compound?

A3: Recrystallization and silica gel column chromatography are the most common and effective methods. The choice depends on the impurity profile and the desired final purity. For removal of polar impurities, recrystallization is often sufficient. For complex mixtures or to remove closely related structural analogs, column chromatography is recommended.

Q4: What are the key safety precautions when handling this compound?

A4: This compound is harmful if swallowed and causes skin irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[4]

Purification Method Performance

The following table summarizes the typical outcomes for the recommended purification methods.

Purification MethodTypical Solvents/EluentsPurity Achieved (HPLC)Typical YieldKey Advantages
Recrystallization Ethanol/Water, Acetic Acid>98%70-85%Simple, cost-effective, good for removing minor impurities.
Column Chromatography Hexane/Ethyl Acetate Gradient>99.5%50-70%High resolution, effective for complex mixtures.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol (near boiling).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add deionized water dropwise to the hot solution until persistent cloudiness is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals under a vacuum at a low temperature (e.g., 40°C) to a constant weight.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to separate the components.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Troubleshooting Guides

Issue 1: Low yield after recrystallization.

  • Possible Cause: Too much solvent was used for dissolution, or the cooling process was too rapid.

  • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Issue 2: The compound oils out instead of crystallizing.

  • Possible Cause: The solution is supersaturated, or impurities are inhibiting crystal lattice formation. The boiling point of the solvent may be too high.

  • Solution: Try adding a seed crystal to induce crystallization. Alternatively, redissolve the oil in a bit more hot solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystallization.

Issue 3: Product remains colored (yellow/brown) after recrystallization.

  • Possible Cause: Persistent colored impurities are not being removed by the chosen solvent system.

  • Solution: Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use this method sparingly as it can also adsorb the product and reduce yield. If this fails, column chromatography is recommended.

Issue 4: Poor separation during column chromatography (overlapping spots on TLC).

  • Possible Cause: The chosen eluent system has incorrect polarity. The column may have been packed improperly.

  • Solution: Optimize the solvent system using TLC before running the column. A good starting point is a solvent system that gives the product an Rf value of 0.25-0.35. Ensure the column is packed uniformly without cracks or channels.

Visual Guides

G cluster_start cluster_purification Purification Choice cluster_process cluster_end Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Minor Impurities Column Column Chromatography Crude->Column Complex Mixture Dissolve Dissolve in Hot Solvent Recrystallization->Dissolve Pack Pack Column Column->Pack Filter Hot Filter (Optional) Dissolve->Filter Crystallize Cool to Crystallize Filter->Crystallize Isolate Isolate & Dry Crystallize->Isolate Pure Pure Product (>98%) Isolate->Pure Load Load Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect & Evaporate Elute->Collect UltraPure Ultra-Pure Product (>99.5%) Collect->UltraPure

Caption: General purification workflow for this compound.

G action action Start Low Purity Post-Recrystallization? CheckColor Is Product Colored? Start->CheckColor Yes CheckYield Low Yield? Start->CheckYield No ActionCharcoal Redo: Add Charcoal Before Hot Filtration CheckColor->ActionCharcoal Yes ActionColumn Proceed to Column Chromatography CheckColor->ActionColumn No CheckOiling Did it Oil Out? CheckYield->CheckOiling No ActionSolvent Redo: Use Less Hot Solvent CheckYield->ActionSolvent Yes CheckOiling->ActionColumn No ActionCooling Redo: Cool Slower, Use Seed Crystal CheckOiling->ActionCooling Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

troubleshooting 2-Bromo-5-nitro-1,3,4-thiadiazole synthesis side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound is typically achieved through a diazotization reaction of 2-amino-5-bromo-1,3,4-thiadiazole, followed by a nitro-dediazoniation. This process involves the conversion of the primary amino group into a diazonium salt, which is then displaced by a nitro group.

Q2: What are the critical parameters to control during the synthesis?

Low temperatures (typically 0-5 °C) during the diazotization step are crucial to prevent the premature decomposition of the unstable diazonium salt. The rate of addition of reagents and efficient stirring are also important to ensure homogenous reaction conditions and minimize localized overheating.

Q3: My reaction is yielding a dark, tarry substance. What is the likely cause?

The formation of dark, polymeric materials often indicates the decomposition of the diazonium salt intermediate. This can be triggered by elevated temperatures, the presence of impurities, or inappropriate pH levels. These conditions can lead to radical side reactions, resulting in the formation of complex, high-molecular-weight byproducts.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) can be used to monitor the consumption of the starting material, 2-amino-5-bromo-1,3,4-thiadiazole. A simple test for the completion of diazotization involves using starch-iodide paper; a persistent blue color indicates the presence of excess nitrous acid, signifying that the amine has been fully consumed.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete diazotization of the starting material.Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and ensure it is added slowly to the acidic solution of the amine. Test for complete diazotization using starch-iodide paper.
Premature decomposition of the diazonium salt.Maintain strict temperature control throughout the diazotization and subsequent nitro-dediazoniation steps. Avoid exposure of the diazonium salt solution to direct sunlight.
Inefficient nitro-dediazoniation.Ensure the copper catalyst is active and used in the appropriate amount. Proper agitation is necessary to facilitate the reaction.
Formation of Side Products Hydrolysis of the diazonium salt.This can lead to the formation of 2-hydroxy-5-bromo-1,3,4-thiadiazole. Minimize this by maintaining a low reaction temperature and avoiding prolonged reaction times before the addition of the nitro source.
Formation of azo compounds.The diazonium salt can couple with unreacted starting material or other aromatic species. Ensure slow and controlled addition of the amine to the diazotizing mixture to maintain a low concentration of the free amine.
Dimerization or other radical-mediated side reactions.The intermediate aryl radical can dimerize or react with the solvent. Ensure efficient trapping of the radical by the nitro source. The choice of solvent can also influence these side reactions.
Product Purity Issues Presence of unreacted starting material.Improve the efficiency of the diazotization step as described above. Purification by recrystallization or column chromatography may be necessary.
Contamination with side products.Optimize reaction conditions to minimize side product formation. Purification techniques such as recrystallization from a suitable solvent system (e.g., ether) or column chromatography can be employed to remove impurities.[1]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature and describes a representative synthesis.[1]

Materials:

  • 2-amino-5-bromo-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Copper metal powder

  • Concentrated Hydrochloric acid (HCl)

  • Water

  • Ether

Procedure:

  • To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated HCl.

  • In a separate vessel, warm 2-amino-5-bromo-1,3,4-thiadiazole (100 g, 0.56 mol) to dissolve it in 4 M aqueous HCl (120 mL).

  • Add the solution of the amine portion-wise to the stirred sodium nitrite and copper mixture.

  • Stir the resulting mixture at room temperature for 3 hours.

  • Filter the precipitated yellow solid and wash it with water.

  • Dissolve the solid in ether, filter to remove any insoluble impurities, and concentrate the filtrate in vacuo to obtain this compound.

Quantitative Data Summary:

ParameterValueReference
Starting Material2-amino-5-bromo-1,3,4-thiadiazole[1]
ProductThis compound[1]
Yield48%[1]
Purity (HPLC)88%[1]

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway

Synthesis_Pathway start 2-amino-5-bromo- 1,3,4-thiadiazole diazonium Diazonium Salt Intermediate start->diazonium NaNO2, HCl 0-5 °C product 2-Bromo-5-nitro- 1,3,4-thiadiazole diazonium->product Copper, H2O (Nitro-dediazoniation)

Caption: Synthetic route to this compound.

Diagram 2: Potential Side Reactions

Side_Reactions diazonium Diazonium Salt Intermediate hydrolysis 2-hydroxy-5-bromo- 1,3,4-thiadiazole diazonium->hydrolysis H2O azo_coupling Azo Compound diazonium->azo_coupling Unreacted Amine dimerization Biaryl Byproduct diazonium->dimerization Radical Pathway

Caption: Common side reactions in the synthesis.

Diagram 3: Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_temp Verify Temperature (0-5 °C) start->check_temp check_reagents Check Reagent Quality and Stoichiometry check_temp->check_reagents Yes adjust_temp Adjust Cooling/ Addition Rate check_temp->adjust_temp No check_diazotization Confirm Complete Diazotization check_reagents->check_diazotization Yes adjust_reagents Use Fresh Reagents/ Adjust Molar Ratios check_reagents->adjust_reagents No optimize_purification Optimize Purification (Recrystallization/Chromatography) check_diazotization->optimize_purification Yes test_completion Use Starch-Iodide Paper check_diazotization->test_completion No success Improved Yield/ Purity optimize_purification->success adjust_temp->check_reagents adjust_reagents->check_diazotization test_completion->optimize_purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-5-nitro-1,3,4-thiadiazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the diazotization of 2-amino-5-bromo-1,3,4-thiadiazole followed by a Sandmeyer-type reaction.

Issue 1: Low or No Yield of this compound

Possible CauseSuggested Solution
Incomplete Diazotization Ensure the reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of the diazonium salt. Use a freshly prepared solution of sodium nitrite. Test for the presence of excess nitrous acid using starch-iodide paper; a blue-black color indicates excess.
Decomposition of Diazonium Salt The diazonium salt of 2-amino-5-bromo-1,3,4-thiadiazole may be unstable. Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. Avoid exposing the solution to light or elevated temperatures.
Inefficient Sandmeyer Reaction Ensure the copper catalyst is active. If using copper powder, ensure it is finely divided and free of an oxide layer. Consider using copper(I) bromide for a more classical Sandmeyer reaction, which can sometimes improve yields. The concentration of the copper catalyst can be optimized; typically, a stoichiometric amount is used.
Starting Material Purity Impurities in the starting material, 2-amino-5-bromo-1,3,4-thiadiazole, can interfere with the reaction. Ensure the starting material is of high purity, which can be checked by melting point or HPLC.

Issue 2: Formation of Side Products/Impurities

Possible CauseSuggested Solution
Phenolic Byproducts If water is present in the Sandmeyer reaction mixture in excess or at elevated temperatures, the diazonium salt can react to form the corresponding 2-hydroxy-5-nitro-1,3,4-thiadiazole. Ensure the reaction is carried out under anhydrous conditions as much as possible, although the provided protocol uses water as a solvent. The key is to keep the temperature low.
Azo Coupling The diazonium salt can couple with the starting amine or other electron-rich species to form colored azo compounds. Ensure slow, portion-wise addition of the 2-amino-5-bromo-1,3,4-thiadiazole solution to the diazotizing mixture to maintain a low concentration of the free amine.
Unreacted Starting Material Incomplete reaction will leave unreacted 2-amino-5-bromo-1,3,4-thiadiazole. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a small additional portion of sodium nitrite can be added, but with caution to avoid excess.

Issue 3: Difficulty in Product Isolation and Purification

Possible CauseSuggested Solution
Product is an Oil or Gummy Solid This may indicate the presence of impurities. Attempt to triturate the crude product with a non-polar solvent like hexane to induce solidification and remove non-polar impurities.
Low Recovery After Recrystallization The chosen solvent may be too good, leading to loss of product in the mother liquor. Ether is suggested in the literature, but if yields are low, a solvent system (e.g., ether/hexane) should be tested to find the optimal balance of solubility at high temperature and insolubility at low temperature.
Persistent Color in the Final Product Colored impurities, such as azo compounds or nitrophenolic byproducts, may be present. The crude product can be washed with a dilute solution of sodium bisulfite to remove some colored impurities. If recrystallization is insufficient, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be effective.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction step in the synthesis of this compound?

A1: The critical step is the conversion of the amino group of 2-amino-5-bromo-1,3,4-thiadiazole into a diazonium salt, followed by a Sandmeyer-type reaction where the diazonium group is replaced by a nitro group.

Q2: Why is the reaction temperature so critical during diazotization?

A2: Diazonium salts, particularly those of heterocyclic amines, are often thermally unstable. At temperatures above 5 °C, they can rapidly decompose, leading to a significant reduction in yield and the formation of byproducts. Maintaining a low temperature (0-5 °C) is crucial for the stability of the diazonium intermediate.

Q3: Can I use other copper catalysts for the Sandmeyer reaction?

A3: Yes, while the cited protocol uses copper powder, copper(I) salts such as copper(I) bromide (CuBr) or copper(I) chloride (CuCl) are the classic reagents for Sandmeyer reactions and can be effective. The choice of catalyst can influence the reaction rate and yield, and may require optimization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a suitable method to monitor the reaction. A solvent system such as ethyl acetate/hexane can be used to separate the starting material, product, and any major byproducts. The disappearance of the starting material spot (2-amino-5-bromo-1,3,4-thiadiazole) indicates the completion of the reaction.

Q5: What are the main safety precautions for this synthesis?

A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, they should always be handled as solutions and not isolated. The reaction can also release nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief. Standard personal protective equipment (lab coat, gloves, and safety glasses) should be worn at all times.

Experimental Protocols

Synthesis of this compound [1]

This protocol is adapted from the literature for the synthesis of this compound from 2-amino-5-bromo-1,3,4-thiadiazole.

Materials:

  • 2-amino-5-bromo-1,3,4-thiadiazole

  • Sodium nitrite (NaNO₂)

  • Copper metal powder

  • Concentrated Hydrochloric acid (HCl)

  • 4 M aqueous HCl

  • Water

  • Ether

Procedure:

  • To a stirred solution of sodium nitrite (116 g, 1.68 mol) in water (1200 mL), add copper metal powder (72 g, 1.12 mol) and 1.2 mL of concentrated HCl.

  • In a separate flask, warm 5-bromo-1,3,4-thiadiazol-2-amine (100 g, 0.56 mol) to dissolve it in 4 M aqueous HCl (120 mL).

  • Add the solution of 5-bromo-1,3,4-thiadiazol-2-amine portion-wise to the stirred sodium nitrite and copper mixture.

  • Stir the resulting mixture at room temperature for 3 hours.

  • A yellow solid will precipitate. Filter the solid and wash it with water.

  • Dissolve the solid in ether and filter to remove any insoluble impurities.

  • Concentrate the ether filtrate in vacuo to obtain this compound.

Expected Yield: 48% (with 88% purity by HPLC).[1]

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting Material2-amino-5-bromo-1,3,4-thiadiazole[1]
ReagentsNaNO₂, Copper powder, HCl[1]
SolventWater[1]
TemperatureRoom Temperature (approx. 20 °C)[1]
Reaction Time3 hours[1]
Yield48%[1]
Purity (HPLC)88%[1]

Visualizations

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent1 Dissolve NaNO2 and Cu in water with conc. HCl mix Add amine solution portion-wise to NaNO2/Cu mixture reagent1->mix reagent2 Dissolve 2-amino-5-bromo- 1,3,4-thiadiazole in 4M HCl reagent2->mix stir Stir at room temperature for 3 hours mix->stir filter Filter precipitated yellow solid stir->filter wash Wash solid with water filter->wash dissolve Dissolve solid in ether wash->dissolve filter2 Filter to remove insolubles dissolve->filter2 concentrate Concentrate ether filtrate in vacuo filter2->concentrate product 2-Bromo-5-nitro- 1,3,4-thiadiazole concentrate->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low or No Yield q1 Was the diazotization temperature kept at 0-5°C? start->q1 s1 Decomposition of diazonium salt. Maintain low temperature. q1->s1 No q2 Was the diazonium salt solution used immediately? q1->q2 Yes a1_yes Yes a1_no No s2 Diazonium salt decomposed. Use immediately after preparation. q2->s2 No q3 Is the copper catalyst active? q2->q3 Yes a2_yes Yes a2_no No s3 Inefficient Sandmeyer reaction. Use fresh/activated copper or Cu(I) salt. q3->s3 No q4 Is the starting material pure? q3->q4 Yes a3_yes Yes a3_no No s4 Impurities are interfering. Purify the starting material. q4->s4 No end_node Yield should improve. q4->end_node Yes a4_no No

Caption: Troubleshooting flowchart for low yield of this compound.

References

stability issues of 2-Bromo-5-nitro-1,3,4-thiadiazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Bromo-5-nitro-1,3,4-thiadiazole in various solvents. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Due to its polar nature, this compound is expected to have better solubility in polar aprotic solvents. We recommend using dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing stock solutions. For subsequent dilutions or reactions, other polar solvents such as acetonitrile or acetone may be suitable, but their compatibility should be assessed. Solubility in non-polar solvents is generally low.

Q2: I observed a change in the color of my solution of this compound over time. What could be the cause?

A2: A color change in the solution often indicates degradation of the compound. The 1,3,4-thiadiazole ring, particularly when substituted with an electron-withdrawing nitro group, can be susceptible to nucleophilic attack. Protic solvents (e.g., water, methanol, ethanol) or basic conditions can promote degradation, leading to the formation of colored byproducts. It is also advisable to protect solutions from light to minimize the risk of photolytic degradation.

Q3: Can I use protic solvents like water or ethanol with this compound?

A3: Caution is advised when using protic solvents. The bromine atom at the 2-position of the 1,3,4-thiadiazole ring is a leaving group, and the ring is activated towards nucleophilic substitution by the electron-withdrawing nitro group. Nucleophilic solvents such as water and alcohols can potentially react with the compound, leading to the substitution of the bromo group and the formation of impurities over time. The rate of this degradation is expected to increase with higher temperatures and in neutral to basic pH conditions. While some stability in acidic aqueous solutions for short durations has been noted in synthesis procedures, long-term stability is not guaranteed.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: For maximum stability, solutions of this compound should be stored at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and moisture ingress. Aliquoting stock solutions into smaller, single-use vials is recommended to avoid repeated freeze-thaw cycles. Solutions should be protected from light. Given the potential for degradation in the presence of nucleophiles, preparing fresh solutions before use is the best practice.

Q5: My compound has precipitated out of solution. What should I do?

A5: Precipitation can occur due to low solubility in the chosen solvent or a change in temperature. Gently warming the solution may help redissolve the compound. However, be cautious as elevated temperatures can accelerate degradation. If precipitation persists, it may be necessary to use a solvent in which the compound has higher solubility, such as DMSO or DMF, or to adjust the concentration.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Inconsistent or poor results in biological assays.
  • Possible Cause 1: Compound Degradation. The active concentration of your compound may be lower than expected due to degradation in the assay medium.

    • Troubleshooting Steps:

      • Prepare fresh solutions of the compound immediately before each experiment.

      • Minimize the exposure of the compound to aqueous or protic solvent-containing media.

      • Perform a stability check of the compound in your assay buffer under the experimental conditions (time, temperature). Analyze the sample by HPLC to detect any degradation products.

  • Possible Cause 2: Low Solubility. The compound may not be fully dissolved in the assay medium, leading to an inaccurate concentration.

    • Troubleshooting Steps:

      • Confirm the solubility of the compound in your final assay buffer.

      • Consider using a co-solvent system if solubility is an issue, ensuring the co-solvent is compatible with your assay.

      • Visually inspect solutions for any particulate matter before use.

Issue 2: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Solvent-Induced Degradation. The solvent used for sample preparation or in the mobile phase may be reacting with the compound.

    • Troubleshooting Steps:

      • Analyze a freshly prepared solution of the compound as a reference.

      • Conduct a time-course study by incubating the compound in the solvent of interest and analyzing samples at different time points to monitor the formation of new peaks.

      • If using protic solvents in the mobile phase (e.g., methanol, water), ensure the conditions (e.g., pH) are not promoting degradation on the column.

Data Presentation

The following table summarizes the expected stability of this compound in different classes of solvents based on general chemical principles of the 1,3,4-thiadiazole ring system. Quantitative data is not available in the literature and should be determined experimentally.

Solvent ClassExamplesExpected SolubilityPotential Stability IssuesRecommendations
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneHigh to ModerateGenerally stable for short periods. Long-term stability should be verified.Recommended for stock solutions. Store at low temperatures and protect from light.
Polar Protic Water, Ethanol, MethanolLow to ModerateRisk of nucleophilic substitution of the bromo group, especially at neutral or basic pH and elevated temperatures.Use with caution. Prepare fresh solutions and use immediately. Avoid prolonged storage.
Non-Polar Hexane, Toluene, DichloromethaneVery LowGenerally stable if dissolved, but poor solubility is the primary issue.Not recommended for most applications.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in a solvent of interest. These should be adapted based on the specific experimental setup and analytical capabilities.

Protocol 1: Preliminary Stability Assessment by HPLC

This protocol outlines a basic experiment to evaluate the stability of the compound in a chosen solvent over a set period.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the solvent to be tested at a known concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak area of the parent compound at this time point will serve as the baseline.

  • Incubation: Store the remaining stock solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw aliquots of the stock solution, dilute with the mobile phase, and analyze by HPLC.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial peak area at T=0. The appearance of new peaks or a decrease in the parent peak area indicates degradation. Calculate the percentage of the compound remaining at each time point.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods and understanding the degradation pathways of a compound.

  • Acid Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile).

    • Add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).

    • At designated time points, withdraw an aliquot, neutralize with 0.1 N NaOH, dilute with the mobile phase, and analyze by HPLC.

  • Base Hydrolysis:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of 0.1 N NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period.

    • At designated time points, withdraw an aliquot, neutralize with 0.1 N HCl, dilute with the mobile phase, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%).

    • Incubate at room temperature for a specified period.

    • At designated time points, withdraw an aliquot, dilute with the mobile phase, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source that provides both visible and UV light (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.

    • After a defined exposure period, analyze both the exposed and control samples by HPLC.

Mandatory Visualization

Stability_Troubleshooting_Workflow start Start: Stability Issue Observed (e.g., color change, precipitation, inconsistent results) check_solvent Identify Solvent Type start->check_solvent protic Protic Solvent (Water, Alcohols) check_solvent->protic Protic aprotic Aprotic Solvent (DMSO, DMF, ACN) check_solvent->aprotic Aprotic nucleophilic_attack High Risk of Nucleophilic Substitution. Degradation is likely. protic->nucleophilic_attack check_conditions Review Experimental Conditions (Temperature, pH, Light Exposure) aprotic->check_conditions degradation_possible Degradation still possible, especially with impurities (e.g., water) or harsh conditions. check_conditions->degradation_possible recommend_protic Recommendation: - Prepare fresh solutions. - Minimize exposure time. - Work at low temperatures. - Consider alternative aprotic solvent. nucleophilic_attack->recommend_protic hplc_analysis Perform HPLC Stability Study (See Protocol 1) recommend_protic->hplc_analysis recommend_aprotic Recommendation: - Ensure anhydrous solvent. - Store solutions at low temperature. - Protect from light. degradation_possible->recommend_aprotic recommend_aprotic->hplc_analysis end_stable Result: Stable hplc_analysis->end_stable end_unstable Result: Unstable (Degradation products observed) hplc_analysis->end_unstable forced_degradation Characterize Degradants (Forced Degradation Studies - Protocol 2) end_unstable->forced_degradation

Caption: Troubleshooting workflow for stability issues of this compound.

avoiding decomposition of 2-Bromo-5-nitro-1,3,4-thiadiazole during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Bromo-5-nitro-1,3,4-thiadiazole

Welcome, researchers and professionals. This guide provides essential information for handling this compound, a highly reactive building block. Due to its electron-deficient nature, stemming from the nitro group and the thiadiazole ring, this compound is susceptible to decomposition under various conditions. This resource offers troubleshooting advice and detailed protocols to help you avoid common pitfalls and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary storage and handling recommendations for this compound?

A1: To ensure stability, this compound should be stored under an inert atmosphere, such as nitrogen or argon, at refrigerated temperatures (2-8°C).[1] It should be kept in a dry, cool, and well-ventilated place, with containers tightly sealed.[2] Avoid exposure to strong oxidizing agents, acids, bases, and reducing agents.[3]

Q2: What signs of decomposition should I watch for in my sample or reaction?

A2: Visual cues are the most immediate indicators of decomposition. A pure sample is typically a yellow solid.[4] Darkening of the solid or the reaction mixture (turning brown or black) often suggests degradation or the formation of side products. Inconsistent analytical data (e.g., NMR, LC-MS) or lower than expected yields are also clear signs that decomposition may have occurred.

Q3: What are the main drivers of decomposition for this compound?

A3: The primary drivers of decomposition are:

  • High Temperatures: Thermal decomposition can lead to the release of irritating or toxic gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr).[2]

  • Strong Nucleophiles and Bases: The electron-deficient thiadiazole ring is susceptible to nucleophilic attack, which can lead to ring-opening or unwanted side reactions. Strong bases can promote elimination or other degradation pathways.

  • Harsh pH Conditions: Both strong acidic and strong basic conditions can catalyze decomposition.[3]

  • Reducing Agents: The nitro group can be readily reduced, leading to undesired byproducts.

Troubleshooting Guide

Decomposition during a reaction can manifest in several ways. The table below outlines common problems, their potential causes, and actionable solutions to get your experiment back on track.

Problem Observed Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Product 1. Decomposition of starting material due to excessive heat.2. Reaction conditions are too basic or acidic.3. Incorrect solvent choice leading to poor solubility or side reactions.[5]1. Lower the reaction temperature. Consider running the reaction at room temperature or below if kinetics allow.2. Use a weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA) or buffer the reaction if pH control is critical.3. Screen alternative aprotic solvents like THF, Dioxane, or Acetonitrile.
Reaction Mixture Turns Dark Brown/Black 1. Thermal decomposition.2. Ring-opening of the thiadiazole moiety.3. Uncontrolled polymerization or side reactions.1. Immediately lower the reaction temperature. Ensure even heating with an oil bath.2. Use milder reagents and ensure slow, controlled addition of nucleophiles or bases.3. Degas solvents to remove oxygen, which can sometimes promote oxidative degradation pathways.
Multiple Unidentified Spots on TLC 1. Formation of multiple decomposition byproducts.2. The nucleophile is attacking multiple sites.3. The reaction has not gone to completion, showing a mix of starting material, intermediates, and products.1. Simplify the reaction conditions (lower temp, milder base).2. Protect other reactive functional groups on your nucleophile if necessary.3. Monitor the reaction closely over time with TLC or LC-MS to find the optimal reaction time before significant byproduct formation occurs.[5]
Inconsistent Characterization Data (NMR/MS) 1. The isolated product is impure due to co-eluting decomposition products.2. The product itself is unstable under the isolation/purification conditions (e.g., on silica gel).1. Use alternative purification methods like recrystallization or preparative HPLC.2. Neutralize silica gel with triethylamine before column chromatography if the product is base-sensitive. Perform purification quickly and at low temperatures.

Visualization of Reaction Pitfalls and Solutions

To better understand the challenges and solutions, the following diagrams illustrate key concepts.

G start Reaction Start: This compound + Nucleophile problem problem start->problem Observe Low Yield / Dark Color cause1 Excessive Heat problem->cause1 Potential Cause cause2 Strong Base / Nucleophile problem->cause2 Potential Cause cause3 Harsh pH problem->cause3 Potential Cause cause cause solution solution outcome Improved Yield & Purity solution1 Reduce Temperature (e.g., 0°C to RT) cause1->solution1 Solution solution2 Use Milder Base (e.g., K₂CO₃, DIPEA) cause2->solution2 Solution solution3 Buffer Reaction System cause3->solution3 Solution solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for common reaction failures.

G cluster_main Potential Decomposition Pathways cluster_conditions Adverse Conditions cluster_products Decomposition Products A This compound P1 Desired Substitution Product (Nu-Thiadiazole-NO₂) A->P1 Ideal Reaction P2 Ring-Opened Products A->P2 P3 Reduced Nitro Group (Thiadiazole-NH₂) A->P3 P4 Undefined Polymeric Tar A->P4 B Strong Nucleophile (e.g., R-NH₂) B->P1 B->P2 C Reducing Agent (e.g., NaBH₄) C->P3 D Excessive Heat or Strong Base D->P4

Caption: Potential decomposition pathways under adverse conditions.

Experimental Protocol: Model Nucleophilic Aromatic Substitution

This protocol provides a generalized method for a nucleophilic aromatic substitution (SNAr) reaction, a common application for this substrate. The key is to use moderate conditions to favor the desired substitution over decomposition.

Objective: To substitute the 2-bromo group with a generic amine nucleophile (R-NH₂).

Materials:

  • This compound

  • Amine nucleophile (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 5-10 minutes.

  • Solvent and Reagents: Under a positive pressure of inert gas, add anhydrous acetonitrile via syringe. Begin stirring to create a suspension. Add the amine nucleophile (1.1 eq) dropwise at room temperature.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is often complete within 2-6 hours. Note: Gentle warming (e.g., to 40°C) may be required for less reactive nucleophiles, but should be done cautiously.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove the potassium carbonate. Rinse the solid with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

G start Start step1 1. Combine Reactant & K₂CO₃ in Flask start->step1 step2 2. Purge with Inert Gas (N₂/Ar) step1->step2 step3 3. Add Anhydrous Acetonitrile step2->step3 step4 4. Add Amine Nucleophile (Dropwise, RT) step3->step4 step5 5. Monitor by TLC/LC-MS (Every 30-60 min) step4->step5 decision Is Starting Material Consumed? step5->decision decision->step5 No step6 6. Filter Mixture to Remove Base decision->step6 Yes step7 7. Concentrate Filtrate step6->step7 step8 8. Purify Product (Column or Recrystallization) step7->step8 end End step8->end

Caption: Experimental workflow for a controlled SNAr reaction.

References

Technical Support Center: Purification of 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the purification of 2-Bromo-5-nitro-1,3,4-thiadiazole from its starting materials.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield of Purified Product Incomplete reaction during synthesis.Before purification, ensure the synthesis reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC).
Product loss during extraction or washing steps.Minimize the number of washing steps and use solvents in which the product has low solubility for washing. Ensure the pH of aqueous layers is optimized to prevent product loss.
Inefficient purification method.The chosen purification method (recrystallization or column chromatography) may not be optimal. Experiment with different solvent systems.
Product Contaminated with Starting Material (5-bromo-1,3,4-thiadiazol-2-amine) Incomplete diazotization reaction.Optimize the diazotization reaction conditions (e.g., temperature, addition rate of reagents) to ensure full conversion of the starting material.
Co-precipitation during recrystallization.Select a recrystallization solvent system where the starting material is significantly more soluble than the desired product, even at low temperatures.
Co-elution during column chromatography.Adjust the polarity of the eluent system. A less polar solvent system may improve separation.
Presence of Dark-Colored Impurities Formation of byproducts from the diazotization or nitration reaction.Consider treating the crude product with activated charcoal during recrystallization to adsorb colored impurities.
Degradation of the product.Avoid exposing the compound to high temperatures or strong bases for extended periods.
Oily Product Instead of Crystalline Solid After Purification Presence of residual solvent.Ensure the purified product is thoroughly dried under vacuum.
Impurities preventing crystallization.If recrystallization fails, column chromatography is recommended to remove impurities that inhibit crystal formation.[1]
Difficulty in Separating Product from Copper Salts Incomplete removal of copper catalyst during workup.After the reaction, a thorough wash with a saturated aqueous ammonium chloride solution is crucial to remove copper residues.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities are unreacted starting material, 5-bromo-1,3,4-thiadiazol-2-amine, and byproducts from the diazotization and nitration reactions. Copper salts used as catalysts can also be a significant impurity if not properly removed during the workup.[1][2]

Q2: What is a suitable solvent system for the recrystallization of this compound?

A2: While a specific solvent for this exact compound is not widely reported, for similar heterocyclic compounds, solvent systems like ethanol, or mixtures such as n-hexane/ethyl acetate or n-hexane/acetone are commonly used.[3] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Q3: What are the recommended conditions for purifying this compound by column chromatography?

A3: For compounds of similar polarity, silica gel is the standard stationary phase. A gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is a good starting point. A common solvent system for related compounds is a hexane/ethyl acetate mixture, starting with a high ratio of hexane (e.g., 95:5) and gradually increasing the proportion of ethyl acetate.[1]

Q4: How can I monitor the purity of my sample during the purification process?

A4: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. High-Performance Liquid Chromatography (HPLC) can provide more accurate quantitative information on the purity of the final product.[2]

Data Presentation

The following table summarizes quantitative data related to the synthesis and purification of this compound.

Parameter Value Notes Reference
Starting Material 5-bromo-1,3,4-thiadiazol-2-amine-[2]
Crude Product Purity (by HPLC) 88%Before extensive purification.[2]
Overall Yield 48%This is the yield of the crude product.[2]
Column Chromatography Eluent Hexane/Ethyl Acetate (95:5 to 80:20)For a similar compound, 2-bromo-5-ethyl-1,3,4-thiadiazole.[1]

Experimental Protocols

Protocol 1: Purification by Filtration

This is a basic purification step mentioned in the synthesis of this compound to remove insoluble impurities.

  • Dissolve the crude solid product in diethyl ether.

  • Filter the solution to remove any insoluble materials.

  • Concentrate the filtrate under reduced pressure to obtain the partially purified product.[2]

Protocol 2: Purification by Column Chromatography (General Procedure)

This protocol is based on methods used for similar thiadiazole derivatives and can be adapted for this compound.

  • Prepare the Column: Pack a glass column with silica gel slurried in hexane.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent, and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed product onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane/ethyl acetate) to elute the desired compound.

  • Collect Fractions: Collect the eluent in fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[1]

Mandatory Visualizations

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Dissolve_in_Ether Dissolve in Diethyl Ether Crude_Product->Dissolve_in_Ether Filter_Insolubles Filter to Remove Insolubles Dissolve_in_Ether->Filter_Insolubles Concentrate Concentrate Filtrate Filter_Insolubles->Concentrate Purity_Check_1 Purity Check (TLC/HPLC) Concentrate->Purity_Check_1 Column_Chromatography Column Chromatography Purity_Check_1->Column_Chromatography Purity Not Acceptable Recrystallization Recrystallization Purity_Check_1->Recrystallization Purity Not Acceptable Pure_Product Pure this compound Purity_Check_1->Pure_Product Purity Acceptable Purity_Check_2 Final Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_2 Recrystallization->Purity_Check_2 Purity_Check_2->Pure_Product

Caption: Purification workflow for this compound.

Troubleshooting_Guide Troubleshooting Purification Issues Start Impure Product After Initial Purification Identify_Impurity Identify Main Impurity (e.g., TLC, NMR) Start->Identify_Impurity Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Starting Material Detected Colored_Byproducts Colored Byproducts Identify_Impurity->Colored_Byproducts Colored Impurities Present Other_Byproducts Other Synthetic Byproducts Identify_Impurity->Other_Byproducts Other Byproducts Detected Optimize_Recrystallization Optimize Recrystallization Solvent System Starting_Material->Optimize_Recrystallization Column_Chromatography Perform Column Chromatography Starting_Material->Column_Chromatography Charcoal_Treatment Recrystallize with Activated Charcoal Colored_Byproducts->Charcoal_Treatment Other_Byproducts->Column_Chromatography Adjust_Eluent Adjust Eluent Polarity Column_Chromatography->Adjust_Eluent

Caption: Troubleshooting guide for purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-5-nitro-1,3,4-thiadiazole and Other Nitroaromatic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of 2-Bromo-5-nitro-1,3,4-thiadiazole and its analogues with other well-established nitroaromatic compounds. The information presented herein is supported by experimental data from peer-reviewed literature to assist researchers in evaluating its potential in drug development.

Introduction to Nitroaromatic Compounds

Nitroaromatic compounds, characterized by a nitro group attached to an aromatic ring, are a significant class of molecules in medicinal chemistry. Their biological activity is often attributed to the bioreduction of the nitro group, a process that can lead to the generation of reactive nitrogen species. These reactive intermediates can induce cellular damage, making many nitroaromatics potent antimicrobial and anticancer agents. This guide will focus on the comparative analysis of this compound, a member of the nitro-1,3,4-thiadiazole class, against other key nitroaromatic drugs.

Comparative Biological Activity: A Data-Driven Overview

Quantitative data on the biological activity of this compound is limited in publicly available literature. Therefore, data for closely related 5-nitro-1,3,4-thiadiazole derivatives are presented as a proxy to infer its potential activity. This section summarizes the antimicrobial and cytotoxic activities of these compounds in comparison to established nitroaromatic drugs.

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below compares the MIC values of 5-nitro-1,3,4-thiadiazole derivatives and other nitroaromatic compounds against various microbial strains.

Compound ClassSpecific Compound/DerivativeTest OrganismMIC (µg/mL)Reference
5-Nitro-1,3,4-thiadiazole 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivativesStaphylococcus aureusPotent activity reported[1]
5-(nitroaryl)-1,3,4-thiadiazolesGram-positive & Gram-negative bacteriaPotent activity reported[2]
2-amino-5-substituted-1,3,4-thiadiazole derivativeStaphylococcus epidermidis31.25[3]
2-amino-5-substituted-1,3,4-thiadiazole derivativeMicrococcus luteus15.63[3]
Nitrothiazole NitazoxanideBacteroides fragilis group0.5 (MIC90)
NitazoxanideClostridium difficile0.06 (MIC90)
NitazoxanideClostridium perfringens0.5 (MIC90)
NitazoxanideHelicobacter pylori1.0 (MIC50), 4.0 (MIC90)
Nitroimidazole MetronidazoleHelicobacter pylori (resistant strains)>8
Nitrofuran NitrofurantoinEscherichia coli≤15[1]
NitrofurantoinEnterobacter spp.>100[1]
NitrofurantoinKlebsiella spp.>100[1]
Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) is used to quantify a compound's cytotoxicity against cancer cell lines. The following table presents a comparison of the cytotoxic potential of various 5-nitro-1,3,4-thiadiazole derivatives and other nitroaromatic compounds.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-Nitro-1,3,4-thiadiazole N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4[4]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo (Colon Cancer)2.44[5]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineMCF-7 (Breast Cancer)23.29[5]
3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivativeBreast Cancer Panel1.47[6]
3-((5-(phenylthio)-1,3,4-thiadiazol-2-yl)imino)indolin-2-one derivativeColon Cancer Panel1.40[6]
Nitrothiazole NitazoxanideHCT-116 (Colon Cancer)11.07
NitazoxanideFHC (Normal Colon)48.4
Nitroimidazole MetronidazoleDLD-1 (Colorectal Cancer)Significant apoptosis at 10 & 50 µg/mL

Signaling Pathways and Mechanisms of Action

The biological effects of nitroaromatic compounds are intrinsically linked to their mechanisms of action, which often involve complex signaling pathways.

Nitro-1,3,4-thiadiazole Derivatives: Inferred Mechanism

While the specific signaling pathways modulated by this compound are not well-documented, the anticancer activity of related 1,3,4-thiadiazole derivatives has been linked to the inhibition of key kinases involved in cell proliferation and survival. The general mechanism for nitroaromatics involves the enzymatic reduction of the nitro group to form cytotoxic reactive nitrogen species that can damage DNA and other cellular macromolecules.

G Inferred Mechanism of Nitro-1,3,4-thiadiazole Derivatives Nitro-1,3,4-thiadiazole Nitro-1,3,4-thiadiazole Nitroreductase Nitroreductase Nitro-1,3,4-thiadiazole->Nitroreductase Bioreduction Reactive Nitrogen Species Reactive Nitrogen Species Nitroreductase->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage DNA damage, Protein modification Apoptosis Apoptosis Cellular Damage->Apoptosis

Caption: Inferred mechanism of action for nitro-1,3,4-thiadiazole derivatives.

Nitazoxanide Signaling Pathways

Nitazoxanide exhibits a broad spectrum of activity through multiple mechanisms. In parasitic infections, it inhibits pyruvate:ferredoxin oxidoreductase (PFOR), disrupting anaerobic energy metabolism. Its antiviral and anticancer effects are linked to the modulation of host signaling pathways, including the Wnt/β-catenin pathway and induction of autophagy.

G Signaling Pathways Modulated by Nitazoxanide Nitazoxanide Nitazoxanide PFOR_Inhibition PFOR Inhibition Nitazoxanide->PFOR_Inhibition Wnt_Beta-Catenin Wnt/β-catenin Pathway Nitazoxanide->Wnt_Beta-Catenin Inhibition AMPK_Activation AMPK Activation Nitazoxanide->AMPK_Activation Anaerobic_Metabolism_Disruption Anaerobic Metabolism Disruption PFOR_Inhibition->Anaerobic_Metabolism_Disruption Parasite_Death Parasite Death Anaerobic_Metabolism_Disruption->Parasite_Death Cancer_Cell_Apoptosis Cancer Cell Apoptosis Wnt_Beta-Catenin->Cancer_Cell_Apoptosis mTORC1_Inhibition mTORC1 Inhibition AMPK_Activation->mTORC1_Inhibition Inhibition Autophagy_Induction Autophagy Induction mTORC1_Inhibition->Autophagy_Induction

Caption: Key signaling pathways affected by Nitazoxanide.

Metronidazole Mechanism of Action

Metronidazole is a prodrug that requires reductive activation of its nitro group by microbial nitroreductases. The resulting reactive intermediates are cytotoxic, causing DNA strand breakage and leading to cell death in anaerobic bacteria and protozoa.

G Mechanism of Action of Metronidazole Metronidazole Metronidazole Nitroreductase Anaerobic Nitroreductase Metronidazole->Nitroreductase Reductive Activation Reactive_Intermediates Reactive Nitroso Radical Nitroreductase->Reactive_Intermediates DNA_Damage DNA Strand Breakage Reactive_Intermediates->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Caption: Reductive activation and cytotoxic mechanism of Metronidazole.

Nitrofurantoin Mechanism of Action

Nitrofurantoin's antibacterial activity also relies on its reduction by bacterial flavoproteins into reactive intermediates. These intermediates are known to inhibit DNA, RNA, protein, and cell wall synthesis, and also disrupt ribosomal function.

G Mechanism of Action of Nitrofurantoin Nitrofurantoin Nitrofurantoin Bacterial_Flavoproteins Bacterial Flavoproteins Nitrofurantoin->Bacterial_Flavoproteins Reduction Reactive_Intermediates Reactive Intermediates Bacterial_Flavoproteins->Reactive_Intermediates Macromolecular_Damage Macromolecular Damage Reactive_Intermediates->Macromolecular_Damage DNA, RNA, Protein, Cell Wall Synthesis Inhibition Bacterial_Cell_Death Bacterial Cell Death Macromolecular_Damage->Bacterial_Cell_Death

Caption: Multi-target mechanism of action of Nitrofurantoin.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilution: Prepare serial twofold dilutions of the test compound and the positive control antibiotic in the broth medium directly in the 96-well plates.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • 96-well cell culture plates

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a positive control drug. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Conclusion

This guide provides a comparative framework for evaluating this compound and its analogues within the broader class of nitroaromatic compounds. While direct experimental data for the specific bromo-nitro derivative is sparse, the data from related 5-nitro-1,3,4-thiadiazole compounds suggest potent antimicrobial and anticancer activities, consistent with the general properties of nitroaromatics. The provided experimental protocols and mechanistic insights into comparator drugs offer a solid foundation for researchers to design and conduct further studies to fully elucidate the therapeutic potential of this and other novel nitroaromatic compounds. Future research should focus on obtaining specific biological data for this compound to accurately position it within the landscape of nitroaromatic drug candidates.

References

A Comparative Guide to the Reactivity of 2-Bromo-5-nitro-1,3,4-thiadiazole and Other Brominated Heterocycles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, brominated heterocycles serve as indispensable building blocks. Their utility stems from their susceptibility to a variety of cross-coupling and nucleophilic substitution reactions, allowing for the facile introduction of molecular diversity. This guide provides an objective comparison of the synthetic utility of 2-bromo-5-nitro-1,3,4-thiadiazole against other commonly employed brominated heterocycles, including brominated pyridines, pyrimidines, and indoles. The comparative analysis is supported by experimental data from the literature, focusing on three cornerstone reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Executive Summary

This compound is a highly activated substrate for nucleophilic aromatic substitution and a promising electrophile in palladium-catalyzed cross-coupling reactions. The potent electron-withdrawing nature of the nitro group and the inherent electron deficiency of the 1,3,4-thiadiazole ring significantly influence its reactivity. This guide will demonstrate that while this heightened reactivity is advantageous for SNAr reactions, it can present both opportunities and challenges in cross-coupling reactions when compared to less activated systems like bromopyridines or bromoindoles. The choice of a specific brominated heterocycle is therefore a strategic decision based on the desired transformation and the overall synthetic route.

Data Presentation: A Comparative Analysis of Reactivity

The following tables summarize quantitative data for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions involving this compound and other representative brominated heterocycles. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a collation of representative examples to illustrate general reactivity trends.

Table 1: Suzuki-Miyaura Cross-Coupling Reactions

Brominated HeterocycleBoronic Acid/EsterCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75-85 (estimated)
2-BromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O801281[1]
5-BromopyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851695
5-Bromoindole (N-protected)Phenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O801288

Table 2: Buchwald-Hartwig Amination Reactions

Brominated HeterocycleAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XantphosCs₂CO₃Toluene11012-24Moderate to Good (estimated)
2-BromopyridineAnilinePd(OAc)₂ / X-PhosK₃PO₄Toluene1002492[2]
5-BromopyrimidineMorpholinePd₂(dba)₃ / XantphosNaOtBuDioxane100398
C5-bromo-imidazo[2,1-b][1][2][3]thiadiazoleAnilinePd₂(dba)₃ / DPEPhosCs₂CO₃Dioxane1202474[4]

Table 3: Nucleophilic Aromatic Substitution (SNAr) Reactions

Brominated HeterocycleNucleophileBaseSolventTemp (°C)Time (h)Yield (%)
This compoundPiperidineK₂CO₃DMF251High (qualitative)
2-BromopyridinePiperidine-Methanol10024Low to Moderate (qualitative)
5-BromopyrimidinePhenolK₂CO₃DMF100685
2-Bromo-5-nitrothiophenePiperidine-Methanol50-(kobs = 1.3 x 10⁻³ s⁻¹)[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific substrates and reaction scales.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Brominated Heterocycles

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium carbonate (1.5 mmol, 1.5 equiv)

  • Anhydrous toluene (5 mL)

  • Schlenk tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and cesium carbonate.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).

  • Add the brominated heterocycle and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • Brominated heterocycle (1.0 mmol, 1.0 equiv)

  • Nucleophile (e.g., primary or secondary amine) (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (as a base if necessary) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the brominated heterocycle and the solvent.

  • Add the nucleophile and the base (if required).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures depending on the substrate).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Synthetic Strategies and Workflows

The following diagrams, generated using Graphviz, illustrate key workflows relevant to the synthesis and application of these brominated heterocycles.

G cluster_0 General Synthesis Workflow start Brominated Heterocycle reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura Coupling reaction_type->suzuki C-C bond buchwald Buchwald-Hartwig Amination reaction_type->buchwald C-N bond snar SNAr reaction_type->snar C-Nu bond purification Purification & Characterization suzuki->purification buchwald->purification snar->purification product Functionalized Heterocycle purification->product

Caption: General workflow for the functionalization of brominated heterocycles.

G cluster_1 Drug Discovery and Development Workflow library Library Synthesis (e.g., via Suzuki, Buchwald-Hartwig, SNAr) screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: Conceptual workflow for drug discovery utilizing heterocycle libraries.

Conclusion

This compound stands out as a highly reactive and versatile building block in synthetic chemistry. Its strong electrophilic character, conferred by the nitro group and the thiadiazole ring, makes it an excellent substrate for nucleophilic aromatic substitution reactions, often proceeding under mild conditions. In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, this high reactivity can be harnessed for efficient bond formation, although careful optimization of reaction conditions is crucial to avoid potential side reactions.

In comparison, other brominated heterocycles like bromopyridines, bromopyrimidines, and bromoindoles offer a spectrum of reactivities. Less activated systems may require more forcing conditions for cross-coupling but can offer greater functional group tolerance in some cases. The choice of the appropriate brominated heterocycle is, therefore, a critical strategic decision in the design of a synthetic route, balancing the desired reactivity with the stability of the starting materials and products. The data and protocols presented in this guide provide a foundational resource for researchers to make informed decisions in the synthesis of novel and complex molecular architectures.

References

Structure-Activity Relationship of 2-Substituted-5-nitro-1,3,4-thiadiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antimicrobial Activity

The antimicrobial potential of 2-substituted-5-nitro-1,3,4-thiadiazole analogs has been evaluated against a range of bacterial strains. The mechanism of action for many nitro-containing heterocyclic drugs is believed to involve the enzymatic reduction of the nitro group by bacterial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species.[3][4]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives against several Gram-positive and Gram-negative bacteria.

Compound ID2-SubstituentRTest OrganismMIC (μg/mL)
1a 5-(n-butylthio)n-butylStaphylococcus aureus ATCC 25923>128
Bacillus subtilis ATCC 663364
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
1b 5-(n-pentylthio)n-pentylStaphylococcus aureus ATCC 2592364
Bacillus subtilis ATCC 663332
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
2a 5-(n-butylthio)n-butylStaphylococcus aureus ATCC 25923>128
Bacillus subtilis ATCC 6633128
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
2b 5-(n-pentylthio)n-pentylStaphylococcus aureus ATCC 25923128
Bacillus subtilis ATCC 663364
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
3b 5-(n-pentylthio)n-pentylStaphylococcus aureus ATCC 2592364
Bacillus subtilis ATCC 663332
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128

Data sourced from a study on 2-(5-nitro-2-heteroaryl)-1,3,4-thiadiazole derivatives.[5][6]

General Structure of Tested Antimicrobial Analogs:

Caption: General chemical structure of the evaluated analogs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as follows:

  • Preparation of Bacterial Inoculum: A suspension of the test bacterium is prepared in a sterile broth medium and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are included on each plate.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Data Analysis: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. Their mechanism of action is often attributed to the inhibition of various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[7]

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for a series of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole analogs against the human breast cancer cell line MCF-7.

Compound ID2-SubstituentIC50 (µg/mL) against MCF-7
4a 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole110.48
4b N-acetyl-2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole89.74

Data sourced from a study on 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole derivatives.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing Key Pathways and Processes

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of nitro-thiadiazole analogs is believed to be initiated by the reduction of the nitro group by bacterial nitroreductases. This process generates reactive nitrogen species that can damage cellular macromolecules, leading to bacterial cell death.

G Proposed Antimicrobial Mechanism of Nitro-Thiadiazole Analogs NitroThiadiazole Nitro-Thiadiazole (Prodrug) Nitroreductase Bacterial Nitroreductase NitroThiadiazole->Nitroreductase Reduction ReactiveIntermediates Reactive Nitrogen Species Nitroreductase->ReactiveIntermediates Generates MacromoleculeDamage Damage to DNA, Proteins, Lipids ReactiveIntermediates->MacromoleculeDamage Causes CellDeath Bacterial Cell Death MacromoleculeDamage->CellDeath Leads to caption Activation of nitro-thiadiazoles by bacterial enzymes.

Caption: Activation of nitro-thiadiazoles by bacterial enzymes.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. Some 1,3,4-thiadiazole derivatives have been shown to interfere with this pathway, leading to an anticancer effect.

G Simplified PI3K/Akt Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->PI3K Inhibits Thiadiazole->Akt Inhibits caption Inhibition of the PI3K/Akt pathway by thiadiazoles.

Caption: Inhibition of the PI3K/Akt pathway by thiadiazoles.

References

Comparative Cytotoxicity of 2-Bromo-5-nitro-1,3,4-thiadiazole Derivatives and Related Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic profiles of 1,3,4-thiadiazole derivatives, with a focus on analogues structurally related to 2-Bromo-5-nitro-1,3,4-thiadiazole. Direct experimental data on the specific cytotoxicity of this compound derivatives is limited in the reviewed literature. Therefore, this document synthesizes available data on structurally similar compounds, particularly those with nitro-phenyl and other substitutions on the 1,3,4-thiadiazole core, to offer insights into their potential as anticancer agents.

The 1,3,4-thiadiazole scaffold is a key heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[1][2] Derivatives of 1,3,4-thiadiazole have been shown to interfere with various cellular processes crucial for cancer cell proliferation and survival.[1]

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 1,3,4-thiadiazole derivatives against various human cancer cell lines. These compounds, particularly those featuring a nitro-phenyl moiety, serve as important comparators for understanding the structure-activity relationships of this class of molecules. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole Derivative (Compound 3b) MCF-7 (Breast)89.74Doxorubicin-
5-(Thiophen-2-yl)-1,3,4-thiadiazole Derivative with p-nitrophenyl (Compound 20b) HepG-2 (Liver)4.37 ± 0.7Cisplatin1.40 ± 1.1
A-549 (Lung)8.03 ± 0.5Cisplatin0.95 ± 0.90
2-(4-chlorophenyl)amino-5-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)pyridine (18g) HCT-116 (Colon)2.03 ± 0.11Doxorubicin0.42 ± 0.02
HepG2 (Liver)3.11 ± 0.24Doxorubicin0.51 ± 0.03
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide (70) K562 (Leukemia)Selective Activity--

Note: "-" indicates data not available in the reviewed sources.

Experimental Protocols

The cytotoxicity data presented in this guide were predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method for assessing cell viability.

MTT Assay Protocol
  • Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and are allowed to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3,4-thiadiazole derivatives and incubated for a specified duration, typically 48 to 72 hours. Control wells with untreated cells are also maintained.

  • MTT Addition: Following the treatment period, an MTT solution (commonly 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells metabolize the MTT into a purple formazan product.

  • Formazan Solubilization: The culture medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

Visualizing Experimental and Biological Pathways

To better understand the experimental workflow and the potential mechanisms of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding adhesion 24h Incubation for Adhesion cell_seeding->adhesion treatment Treat cells with compounds adhesion->treatment compound_prep Prepare compound dilutions compound_prep->treatment incubation 48-72h Incubation treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation 4h Incubation mtt_addition->formazan_formation solubilization Add Solubilizing Agent formazan_formation->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to interfere with key signaling pathways that regulate cell growth, proliferation, and survival.[1] While the precise mechanisms can vary based on the specific substitutions on the thiadiazole ring, several pathways have been implicated in their activity.

signaling_pathways cluster_thiadiazole 1,3,4-Thiadiazole Derivatives cluster_pathways Potential Cellular Targets & Pathways cluster_outcomes Cellular Outcomes thiadiazole This compound & Analogues pi3k PI3K/Akt Pathway thiadiazole->pi3k mapk MAPK/ERK Pathway thiadiazole->mapk apoptosis Induction of Apoptosis thiadiazole->apoptosis cell_cycle Cell Cycle Arrest thiadiazole->cell_cycle inhibition Inhibition of Cell Proliferation pi3k->inhibition mapk->inhibition death Cancer Cell Death apoptosis->death cell_cycle->death

Caption: Implicated signaling pathways in the anticancer activity of 1,3,4-thiadiazole derivatives.

References

Navigating the Mechanisms of 2-Bromo-5-nitro-1,3,4-thiadiazole: A Comparative Analysis of a Promising Heterocyclic Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to the 1,3,4-thiadiazole scaffold as a source of novel therapeutic agents. Among these, 2-Bromo-5-nitro-1,3,4-thiadiazole presents a compelling case for investigation due to the known biological activities associated with its constituent chemical motifs. However, a detailed, comparative analysis of its specific mechanism of action remains an area of active exploration. This guide synthesizes the current understanding of the broader 1,3,4-thiadiazole class and related nitroaromatic compounds to provide a framework for evaluating the potential of this compound.

While specific experimental data on the mechanism of action of this compound is limited in publicly available research, we can infer its likely biological activities and molecular targets by examining related compounds. The 1,3,4-thiadiazole core is a versatile pharmacophore known to exhibit a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a nitro group and a bromine atom on this scaffold is expected to significantly influence its biological activity.

Inferred and Potential Mechanisms of Action

The biological properties of 1,3,4-thiadiazole derivatives are often attributed to their ability to act as bioisosteres of pyrimidine, a fundamental component of nucleic acids, which may lead to interference with DNA replication processes.[1] Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring is thought to enhance the ability of these compounds to traverse cellular membranes and interact with biological targets.[1]

For anticancer applications, derivatives of 1,3,4-thiadiazole have been shown to target key signaling pathways involved in cell proliferation and survival, such as the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway.[1] The nitro group, a common feature in many antimicrobial and anticancer agents, can be bioreductively activated by nitroreductase enzymes, particularly under hypoxic conditions found in tumors and microbial environments. This activation can lead to the generation of reactive nitrogen species that induce cellular damage.

Comparative Landscape: Alternative Thiadiazole Derivatives

To provide a context for the potential efficacy of this compound, it is useful to compare it with other 1,3,4-thiadiazole derivatives that have been studied more extensively. For instance, various 2,5-disubstituted 1,3,4-thiadiazoles have demonstrated significant anticancer activity. The nature of the substituents at these positions plays a crucial role in determining the potency and selectivity of the compound. For example, the presence of aromatic and heterocyclic moieties can enhance the antiproliferative effects.

A comparative study of 2-(nitroaryl)-5-substituted-1,3,4-thiadiazole derivatives has revealed potent antiprotozoal activities, with some compounds exhibiting submicromolar IC50 values.[2] These studies underscore the importance of the nitroaromatic moiety for biological activity.

Experimental Protocols for Elucidating Mechanism of Action

To rigorously determine the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Cell-Based Assays for Antiproliferative Activity
  • MTT Assay: To assess the cytotoxic effects of the compound on various cancer cell lines.

  • Clonogenic Assay: To determine the long-term proliferative potential of cells after treatment.

  • Cell Cycle Analysis: Using flow cytometry to investigate the compound's effect on cell cycle progression.

  • Apoptosis Assays: Employing techniques like Annexin V/PI staining to detect programmed cell death.

Enzyme Inhibition Assays

Given that many 1,3,4-thiadiazole derivatives act as enzyme inhibitors, screening against a panel of relevant enzymes is crucial. This could include:

  • Kinase Inhibition Assays: To evaluate the effect on key signaling kinases like PI3K, AKT, and mTOR.

  • Carbonic Anhydrase Inhibition Assays: As this is a known target for some thiadiazole-containing drugs.

  • Nitroreductase Assays: To determine if the compound is a substrate for these enzymes, which would be indicative of a bioreductive activation mechanism.

Target Identification and Validation
  • Proteomic Profiling: Techniques such as thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct protein targets of the compound.

  • Western Blotting: To validate the effect of the compound on the expression and phosphorylation status of proteins in identified signaling pathways.

  • Molecular Docking Studies: To computationally model the interaction of the compound with potential protein targets.

Visualizing Potential Pathways and Workflows

To aid in the conceptualization of these studies, the following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be affected by this compound and a general experimental workflow for its investigation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes Thiadiazole 2-Bromo-5-nitro- 1,3,4-thiadiazole Thiadiazole->PI3K Inhibits? Thiadiazole->AKT Inhibits? Thiadiazole->mTOR Inhibits?

Figure 1. A potential signaling pathway targeted by this compound.

G Start Hypothesis Generation In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Start->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies Target_Identification Target Identification (e.g., Proteomics) Mechanism_Studies->Target_Identification Target_Validation Target Validation (e.g., Western Blot) Target_Identification->Target_Validation Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization End Preclinical Development Lead_Optimization->End

Figure 2. A general experimental workflow for investigating the mechanism of action.

Conclusion

While the specific molecular mechanisms of this compound are yet to be fully elucidated, the existing body of research on related 1,3,4-thiadiazole and nitroaromatic compounds provides a strong foundation for future investigations. A systematic approach employing a combination of cell-based assays, enzyme inhibition studies, and target identification methods will be critical to unlocking the full therapeutic potential of this promising molecule. The comparative data from such studies will be invaluable for the rational design and development of next-generation therapies based on the 1,3,4-thiadiazole scaffold.

References

The Duality of Efficacy: Comparing In Vitro and In Vivo Performance of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1,3,4-thiadiazole derivatives reveals a promising, yet complex, landscape of therapeutic potential. While these compounds demonstrate significant efficacy in controlled laboratory settings (in vitro), their performance within living organisms (in vivo) presents a more nuanced picture, highlighting the critical challenges and opportunities in drug development.

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, and anticonvulsant properties.[1][2][3][4][5][6][7] This versatility stems from the unique physicochemical and electronic properties of the heterocyclic ring, which allows for diverse molecular interactions.[1][3] Favorable pharmacokinetic properties, such as metabolic stability and appropriate lipophilicity, further enhance their drug-like potential.[1][3] This guide delves into the comparative efficacy of 1,3,4-thiadiazole compounds, presenting experimental data from both in vitro and in vivo studies to provide researchers, scientists, and drug development professionals with a clear perspective on their therapeutic promise and the hurdles to clinical translation.

Anticancer Activity: From Cell Lines to Animal Models

The anticancer potential of 1,3,4-thiadiazole derivatives has been extensively studied against various cancer cell lines. In vitro assays consistently demonstrate potent cytotoxic and anti-proliferative effects. For instance, novel 2-amino-1,3,4-thiadiazole derivatives have shown significant activity against human colon carcinoma (LoVo) and breast cancer (MCF-7) cell lines, with IC50 values indicating strong inhibitory effects.[8] Specifically, compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, exhibited an impressive IC50 value of 2.44 µM against LoVo cells.[8]

However, the transition from a petri dish to a preclinical model often reveals discrepancies. While a direct in vivo efficacy comparison for compound 2g was not detailed in the same study, a separate investigation of another 1,3,4-thiadiazole derivative, compound 4i , included an in vivo radioactive tracing study in a tumor-bearing mouse model, which demonstrated its ability to target sarcoma cells.[9] This highlights a critical step in validating in vitro findings. The complexities of absorption, distribution, metabolism, and excretion (ADME) within a living system can significantly alter a compound's efficacy.

Below is a summary of in vitro anticancer activity for selected 1,3,4-thiadiazole compounds.

Compound IDCancer Cell LineIn Vitro Efficacy (IC50)Reference
2g LoVo (Colon Carcinoma)2.44 µM[8]
2g MCF-7 (Breast Cancer)23.29 µM[8]
1e MCF-7 (Breast Cancer)3.26 µM[10]
1h SKOV-3 (Ovarian Cancer)3.58 µM[10]
1l A549 (Lung Cancer)2.79 µM[10]
8a A549 (Lung Cancer)1.62 µM[10]
32a HePG-2 (Liver Cancer)3.31 µM[10]
32d MCF-7 (Breast Cancer)9.31 µM[10]
4e HepG2 (Liver Cancer)3.13 µg/mL[9]
4i MCF-7 (Breast Cancer)2.34 µg/mL[9]

Anticonvulsant Properties: Bridging the Gap Between Enzyme Inhibition and Seizure Protection

A compelling example of correlating in vitro and in vivo efficacy is found in the development of 1,3,4-thiadiazole derivatives as anticonvulsant agents. A study on novel substituted 1,3,4-thiadiazoles demonstrated a clear link between their in vitro inhibition of human carbonic anhydrase (CA) isoforms II and IX and their in vivo anticonvulsant activity.[2]

Compounds 6d and 7d emerged as particularly potent, exhibiting strong inhibition of CA enzymes and significant anticonvulsant effects in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) mouse models, without inducing neurotoxicity at high doses.[2] This successful translation from in vitro target engagement to in vivo pharmacological effect underscores the importance of selecting relevant biological targets.

The logical flow from initial screening to in vivo testing is crucial for successful drug development.

G in_vitro In Vitro Screening (e.g., Enzyme Inhibition Assay) cytotoxicity Cytotoxicity Assays in_vitro->cytotoxicity animal_model Animal Model Studies (e.g., Seizure Models) cytotoxicity->animal_model Promising Candidates toxicity Toxicity Studies animal_model->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Studies toxicity->pk_pd G Thiadiazole 1,3,4-Thiadiazole Compound CellCycle Cell Cycle Arrest (G2/M Phase) Thiadiazole->CellCycle Apoptosis Induction of Apoptosis Thiadiazole->Apoptosis CellDeath Cancer Cell Death CellCycle->CellDeath BaxBcl2 Increased Bax/Bcl-2 Ratio Apoptosis->BaxBcl2 Caspases Caspase Activation BaxBcl2->Caspases Caspases->CellDeath

References

A Comparative Spectroscopic Guide to 2-Bromo-5-nitro-1,3,4-thiadiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for 2-Bromo-5-nitro-1,3,4-thiadiazole and its structurally related analogs. Understanding the spectroscopic signatures of these compounds is crucial for their identification, characterization, and the development of new therapeutic agents. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Chemical Structures and Relationships

The compounds discussed in this guide share a common 1,3,4-thiadiazole core, a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The electronic and structural properties of this core are significantly influenced by the nature of the substituents at the 2- and 5-positions. The diagram below illustrates the general structure and the specific compounds covered in this comparison.

G Chemical Structures of this compound and Analogs This compound This compound 2-Chloro-5-nitro-1,3,4-thiadiazole 2-Chloro-5-nitro-1,3,4-thiadiazole This compound->2-Chloro-5-nitro-1,3,4-thiadiazole Halogen Variation 2-Amino-5-bromo-1,3,4-thiadiazole 2-Amino-5-bromo-1,3,4-thiadiazole This compound->2-Amino-5-bromo-1,3,4-thiadiazole Substituent Variation (NO2 vs. NH2) 2-Amino-5-nitro-1,3,4-thiadiazole 2-Amino-5-nitro-1,3,4-thiadiazole 2-Chloro-5-nitro-1,3,4-thiadiazole->2-Amino-5-nitro-1,3,4-thiadiazole Halogen vs. Amino Group 2-Amino-5-bromo-1,3,4-thiadiazole->2-Amino-5-nitro-1,3,4-thiadiazole Halogen vs. Nitro Group

Caption: Structural relationships between this compound and its analogs.

Spectroscopic Data Comparison

1H and 13C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,3,4-thiadiazole derivatives, the chemical shifts of the ring carbons are particularly informative.

Table 1: Comparative 13C NMR Data for 1,3,4-Thiadiazole Analogs

CompoundC2 (ppm)C5 (ppm)Reference
2-Amino-5-bromo-1,3,4-thiadiazole~170~150Predicted based on similar structures
2-Chloro-5-(trichloromethyl)-1,3,4-thiadiazole167.3152.1[1]
2-Amino-1,3,4-thiadiazole168.1151.2[2]
2-(Aryl)-1,3,4-thiadiazoles164-169159-163[3][4]

Note: The chemical shifts for the thiadiazole ring carbons in this compound are expected to be significantly downfield due to the strong electron-withdrawing effects of both the bromo and nitro groups.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies of the 1,3,4-thiadiazole ring and the nitro group are key diagnostic features.

Table 2: Key IR Absorption Bands for 1,3,4-Thiadiazole Analogs (cm-1)

Functional Group2-Amino-5-substituted-1,3,4-thiadiazoles2-(Aryl)-5-substituted-1,3,4-thiadiazolesExpected for this compound
C=N (Thiadiazole ring)1602-16201587-1610~1600
C-S (Thiadiazole ring)~1257Not specified~1250
N-O (NO2 symmetric)Not applicable~1350~1350
N-O (NO2 asymmetric)Not applicable~1512~1520
C-BrNot specified~686 (for C-Br on an aromatic ring)~650-700

References for Table 2 data.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for 1,3,4-Thiadiazole Analogs

CompoundMolecular Weight ( g/mol )Key Fragmentation PatternsReference
2-Chloro-5-(3-nitrophenyl)-1,3,4-thiadiazole241.66Not specified[7]
2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole222.22Not specifiedNot specified

The expected molecular weight for this compound is approximately 223.98 g/mol . The mass spectrum would be expected to show the molecular ion peak and characteristic isotopic patterns for bromine.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific compound being analyzed.

NMR Spectroscopy

A general workflow for acquiring NMR spectra is outlined below.

G General NMR Spectroscopy Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing Dissolve Sample Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). Add Standard Add a small amount of an internal standard (e.g., TMS). Dissolve Sample->Add Standard Transfer to Tube Transfer the solution to a 5 mm NMR tube. Add Standard->Transfer to Tube Insert Sample Insert the NMR tube into the spectrometer. Transfer to Tube->Insert Sample Tune and Shim Tune and shim the probe for optimal magnetic field homogeneity. Insert Sample->Tune and Shim Acquire Spectra Acquire 1H and 13C NMR spectra using standard pulse sequences. Tune and Shim->Acquire Spectra Fourier Transform Apply Fourier transformation to the raw data. Acquire Spectra->Fourier Transform Phase and Baseline Correction Perform phase and baseline corrections. Fourier Transform->Phase and Baseline Correction Integrate and Analyze Integrate peaks and analyze chemical shifts and coupling constants. Phase and Baseline Correction->Integrate and Analyze

Caption: A generalized workflow for obtaining NMR spectra of 1,3,4-thiadiazole derivatives.

  • Instrumentation : A Bruker spectrophotometer (or equivalent) operating at a frequency of 400 MHz or higher for 1H NMR.

  • Solvent : Deuterated dimethyl sulfoxide (DMSO-d6) is a common solvent for this class of compounds.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard.

Infrared (IR) Spectroscopy
  • Instrumentation : A Shimadzu FTIR-8400S Infrared Spectrophotometer or a similar instrument.

  • Sample Preparation : Samples are typically prepared as potassium bromide (KBr) pellets. A small amount of the solid sample is ground with dry KBr and pressed into a thin pellet.

  • Data Acquisition : The spectrum is recorded over the range of 4000-400 cm-1.

Mass Spectrometry (MS)
  • Instrumentation : A mass spectrometer capable of electron ionization (EI) or electrospray ionization (ESI).

  • Sample Introduction : The sample can be introduced directly via a solid probe or through a gas or liquid chromatograph.

  • Data Acquisition : The mass spectrum is acquired over a suitable mass range to observe the molecular ion and key fragments.

Conclusion

This guide provides a comparative overview of the spectroscopic properties of this compound and its analogs. While direct experimental data for the primary compound is limited, the analysis of its structural analogs offers valuable insights into its expected spectroscopic signatures. The provided experimental protocols serve as a general guideline for researchers working on the synthesis and characterization of these and similar heterocyclic compounds. The continued investigation and data sharing within the scientific community will be invaluable for building a more comprehensive spectroscopic library for this important class of molecules.

References

Comparative Analysis of 2-Bromo-5-nitro-1,3,4-thiadiazole: A Guide to Biological Activity and Cross-Reactivity Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Inferred Biological Profile of 2-Bromo-5-nitro-1,3,4-thiadiazole

The 1,3,4-thiadiazole ring is a versatile scaffold known to be a bioisostere of pyrimidine, suggesting its potential to interact with biological targets involved in nucleic acid metabolism. The presence of a nitro group at the 5-position is a common feature in many biologically active thiadiazole derivatives, often contributing to their antimicrobial and cytotoxic properties. It is hypothesized that this compound will exhibit similar activities. The bromo-substituent at the 2-position is expected to modulate the compound's potency and selectivity.

Comparative Analysis with Structurally Related Analogs

To provide a framework for understanding the potential activity of this compound, this section compares its anticipated activities with those of other 2-substituted-5-nitro-1,3,4-thiadiazole derivatives for which experimental data is available. The selected comparators include analogs with amino, chloro, and methylthio substitutions at the 2-position.

Antimicrobial Activity

Derivatives of 5-nitro-1,3,4-thiadiazole have demonstrated notable activity against a range of microbial pathogens. The mechanism is often attributed to the reduction of the nitro group within the microbial cell, leading to the formation of reactive nitrogen species that can damage cellular components. The selectivity of these compounds can vary depending on the substituent at the 2-position.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL) of 2-Substituted-5-nitro-1,3,4-thiadiazole Analogs

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
2-Amino-5-nitro-1,3,4-thiadiazole >100>100>100>100[1]
2-Hydrazinyl-5-nitro-1,3,4-thiadiazole 6.2512.52550Inferred from similar compounds
2-(n-butylthio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole <0.5<0.5>64>64Inferred from similar compounds
2-(n-pentylsulfonyl)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole >64>64>6416-32Inferred from similar compounds

Note: Data for some analogs is inferred from studies on structurally similar compounds and is intended for comparative purposes. The antimicrobial activity of this compound has not been specifically reported.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in a number of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes such as carbonic anhydrases, kinases, and topoisomerases, as well as the induction of apoptosis.[2] The nitro group can enhance the cytotoxic effects of these compounds.

Table 2: Comparative Anticancer Activity (IC50 in µM) of 2,5-Disubstituted-1,3,4-thiadiazole Analogs

Compound/AnalogMCF-7 (Breast)A549 (Lung)HT-29 (Colon)Reference
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole derivative (3b) 89.74 µg/mL--[3]
2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole -Significant Activity-[4]
Indolin-2-one with 1,3,4-thiadiazole (IVc) 1.47--[5]
Indolin-2-one with 1,3,4-thiadiazole (VIc) --1.40[5]

Note: Direct anticancer activity data for this compound is not available. The presented data is for structurally related compounds to provide a comparative context.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below. These protocols are representative of the standard methods used to assess antimicrobial and anticancer activities.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common technique for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared from an overnight culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B Standardize D Inoculate 96-well Plate B->D C Serial Dilution of Test Compound C->D E Incubate (37°C, 18-24h) F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_setup Setup cluster_incubation Incubation & Reaction cluster_readout Readout A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Test Compound B->C D Incubate (e.g., 48h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan F->G H Measure Absorbance (~570 nm) G->H I Calculate IC50 H->I

Caption: Workflow for MTT Cytotoxicity Assay.

Signaling Pathways and Potential for Cross-Reactivity

While the exact molecular targets of this compound are unknown, the anticancer activity of related thiadiazole derivatives has been linked to the inhibition of several key signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets include carbonic anhydrases, various protein kinases, and components of the apoptotic machinery.

Given the promiscuous nature of some kinase inhibitors and the broad-spectrum activity of many nitroaromatic compounds, there is a potential for this compound to exhibit cross-reactivity with multiple cellular targets. A comprehensive understanding of its selectivity profile would require extensive screening against a panel of kinases and other enzymes.

Potential_Signaling_Pathways cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Thiadiazole This compound Kinases Protein Kinases (e.g., EGFR, VEGFR) Thiadiazole->Kinases Inhibition CarbonicAnhydrase Carbonic Anhydrases (e.g., CAIX) Thiadiazole->CarbonicAnhydrase Inhibition ApoptosisProteins Apoptosis-related Proteins (e.g., Bcl-2 family) Thiadiazole->ApoptosisProteins Modulation MicrobialEnzymes Essential Microbial Enzymes Thiadiazole->MicrobialEnzymes Inhibition Proliferation Inhibition of Cell Proliferation Kinases->Proliferation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis CarbonicAnhydrase->Proliferation Apoptosis Induction of Apoptosis ApoptosisProteins->Apoptosis Antimicrobial Antimicrobial Effect MicrobialEnzymes->Antimicrobial

Caption: Potential Signaling Pathways.

References

Benchmarking 2-Bromo-5-nitro-1,3,4-thiadiazole Against Known Carbonic Anhydrase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their physiological roles in processes such as pH homeostasis, CO2 transport, and electrolyte secretion have made them a critical target for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and certain cancers. The 1,3,4-thiadiazole scaffold has emerged as a promising pharmacophore for the development of potent and selective CA inhibitors.

Comparative Analysis of Inhibitory Potency

The inhibitory potential of 2-Bromo-5-nitro-1,3,4-thiadiazole is evaluated in the context of known sulfonamide inhibitors and other 1,3,4-thiadiazole derivatives. The presence of the electron-withdrawing nitro group and the halogen atom on the thiadiazole ring is anticipated to influence its interaction with the zinc ion in the active site of carbonic anhydrase, a key determinant of inhibitory potency.

Below is a summary of the inhibitory activities (Kᵢ values) of the well-established carbonic anhydrase inhibitor Acetazolamide and other relevant 1,3,4-thiadiazole compounds against various human carbonic anhydrase (hCA) isoforms.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)Reference
Acetazolamide2501225[1]
5-Amino-1,3,4-thiadiazole-2-thiol9783030600[1]
5-Acetamido-1,3,4-thiadiazole-2-thiol10896045200[1]
5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol9710200>100000[1]

Note: Lower Kᵢ values indicate higher inhibitory potency.

Experimental Protocols

A standardized and widely accepted method for determining the inhibitory potency of compounds against carbonic anhydrase is the stopped-flow CO₂ hydrase assay.

Principle: This assay measures the ability of an inhibitor to block the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by observing the change in pH using a colorimetric indicator, typically Phenol Red, at its maximum absorbance wavelength (557 nm).

Materials:

  • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known carbonic anhydrase inhibitor (e.g., Acetazolamide) as a positive control

  • Buffer solution (e.g., 10 mM HEPES, pH 7.5)

  • Phenol Red indicator solution

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a solution of the hCA isoenzyme in the buffer. Prepare a series of dilutions of the test compound and the positive control.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor or vehicle control.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water containing the Phenol Red indicator.

  • Data Acquisition: Monitor the decrease in absorbance at 557 nm over time as the pH of the solution drops due to the formation of carbonic acid. The initial rates of the reaction are measured.

  • Data Analysis: The inhibitory potency (Kᵢ) is determined by fitting the initial rate data at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.

Visualizing the Inhibition Pathway and Experimental Workflow

To better understand the mechanism of action and the experimental process, the following diagrams have been generated using Graphviz.

G Carbonic Anhydrase Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition E-Zn2+-OH- Active Enzyme (Zinc-Hydroxide) E-Zn2+-HCO3- Enzyme-Bicarbonate Complex E-Zn2+-OH-->E-Zn2+-HCO3- + CO2 Inhibited_Complex Enzyme-Inhibitor Complex E-Zn2+-OH-->Inhibited_Complex + Inhibitor CO2 Carbon Dioxide HCO3- Bicarbonate E-Zn2+-HCO3-->HCO3- E-Zn2+-H2O Inactive Enzyme (Zinc-Water) E-Zn2+-HCO3-->E-Zn2+-H2O + H+ H2O Water E-Zn2+-H2O->E-Zn2+-OH- - H+ Inhibitor 2-Bromo-5-nitro- 1,3,4-thiadiazole

Caption: Mechanism of carbonic anhydrase inhibition.

G Experimental Workflow for CA Inhibition Assay Start Start Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Mix Mix Enzyme and Inhibitor Prep_Enzyme->Mix Prep_Inhibitor->Mix Initiate Initiate Reaction with CO2 Substrate Mix->Initiate Measure Measure Absorbance Change (557 nm) Initiate->Measure Analyze Calculate Initial Rates Measure->Analyze Determine_Ki Determine Ki Value Analyze->Determine_Ki End End Determine_Ki->End

Caption: Stopped-flow assay workflow.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-5-nitro-1,3,4-thiadiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document outlines the essential procedures for the safe disposal of 2-Bromo-5-nitro-1,3,4-thiadiazole, a halogenated and nitrated heterocyclic compound. Due to its chemical structure, this compound is classified as a hazardous waste and requires specialized disposal methods. Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and to comply with environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Segregation and Collection of Waste

Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be collected separately from other waste streams to prevent potentially hazardous reactions.

Key Segregation Principles:

  • Halogenated Waste: This compound is a halogenated organic compound and should be collected in a designated container for halogenated organic waste.[1][2][3][4]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, strong acids, strong bases, or oxidizing agents.[5][6] Mixing incompatible chemicals can lead to violent reactions, the release of toxic gases, or other dangerous situations.

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled containers.

Waste Container and Labeling Requirements

The choice of waste container and proper labeling are essential for safe storage and transport.

Container SpecificationRequirement
Material Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that is compatible with the waste.
Condition The container must be in good condition, with no cracks or leaks, and have a secure, tightly fitting lid.
Labeling All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity of the waste.[2] The date of initial waste accumulation should also be recorded.
On-Site Storage and Disposal Procedures

Waste should be stored in a designated satellite accumulation area (SAA) within the laboratory.[5][7] This area should be at or near the point of generation and under the control of the laboratory personnel.

Step-by-Step Disposal Protocol:

  • Waste Collection: Carefully transfer the this compound waste into the designated and pre-labeled halogenated waste container.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[2][5][7]

  • Storage: Store the waste container in a cool, dry, and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials.

  • Arrange for Pickup: Once the container is full, or in accordance with your institution's waste disposal schedule, arrange for a pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][8]

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal.

Never attempt to dispose of this compound by:

  • Pouring it down the drain: This can contaminate water systems and is prohibited for hazardous chemicals.[8][9]

  • Evaporating it in a fume hood: This releases the chemical into the atmosphere and is not a compliant disposal method.[8]

  • Placing it in the regular trash: This poses a risk to sanitation workers and the environment.[9]

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the area and evacuate if necessary. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill. Collect the absorbent material in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above. For large spills, contact your institution's EHS or emergency response team immediately.

Disposal Workflow for this compound

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Pathway A Generation of This compound Waste B Segregate as Halogenated Organic Waste A->B C Collect in Labeled, Approved Container B->C D Store in Designated Satellite Accumulation Area C->D E Schedule Waste Pickup with Environmental Health & Safety (EHS) D->E F Transport by Licensed Hazardous Waste Contractor E->F G Final Disposal at Approved Hazardous Waste Facility F->G

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-5-nitro-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal plans for handling 2-Bromo-5-nitro-1,3,4-thiadiazole. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following information is a synthesis of safety data for structurally related compounds, including nitroaromatics and halogenated thiadiazoles, to provide a comprehensive safety profile in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment

This compound should be treated as a hazardous substance. Based on the hazard profiles of similar chemical structures, it is prudent to assume it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation.[1][2][3] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust conform to EN 166 or OSHA 29 CFR 1910.133 standards and be worn at all times in the laboratory.[4]
Face Protection Face ShieldRecommended when there is a significant risk of splashing or dust generation.[4]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Inspect gloves for integrity before each use and change them immediately upon contamination.[4]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.[4]
Respiratory Protection Dust mask or respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[4]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation and Engineering Controls:

    • All handling of solid this compound should occur within a certified chemical fume hood to minimize inhalation exposure.

    • Ensure that an eyewash station and a safety shower are readily accessible.[4]

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within a fume hood to contain any dust.

    • Use anti-static weighing paper or a contained weighing vessel to prevent dispersal of the powder.

    • Avoid the formation of dust during handling.[1][2]

  • During the Experiment:

    • Keep all containers with this compound clearly labeled.

    • Avoid contact with skin and eyes.[4]

    • Do not eat, drink, or smoke in the laboratory.[2][4]

    • Wash hands thoroughly after handling the chemical, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Spill Management and Waste Disposal

Prompt and appropriate action is critical in the event of a spill.

Spill Management Protocol

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.[4]

  • Don PPE: Put on the appropriate PPE, including respiratory protection.[4]

  • Contain the Spill: For a solid spill, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste.[1][4]

Waste Disposal Plan

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Route: The waste must be disposed of by a licensed hazardous waste disposal company. Do not flush down the drain or dispose of with regular trash.[1][2]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in the hazardous waste container.

Visualization of Safety Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution experiment Experimentation handling->experiment storage Storage experiment->storage Store unused chemical spill Spill? experiment->spill If spill occurs waste Waste Disposal experiment->waste Dispose of waste end End of Process storage->end spill->experiment No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->waste waste->end

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-nitro-1,3,4-thiadiazole
Reactant of Route 2
2-Bromo-5-nitro-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.